noscapine
Description
Phthalide (B148349) Isoquinoline (B145761) Alkaloids: Structural Classification and Origin
Noscapine (B1679977) is a naturally occurring benzylisoquinoline alkaloid belonging to the distinct structural subgroup of phthalide isoquinolines. wikipedia.orgnih.govoup.com This classification is based on its chemical architecture, which features a phthalide ring system linked to an isoquinoline moiety. researchgate.net It is one of the major alkaloids found in the latex of the opium poppy, Papaver somniferum, where it can constitute 4% to 12% of the latex's alkaloid content. mdpi.comnih.govfao.org Cultivated opium poppies remain the sole commercial source for this compound. nih.govfao.org
The biosynthesis of this compound in the poppy plant is a complex process that has been a subject of extensive research. It originates from the benzylisoquinoline alkaloid pathway, with (S)-reticuline serving as a crucial branchpoint intermediate. wikipedia.orgoup.com The subsequent steps leading to the formation of the this compound molecule are largely governed by a cluster of 10 specific genes. wikipedia.orgnih.gov This gene cluster encodes for enzymes that perform the necessary chemical transformations to build the final complex structure of this compound. nih.gov The discovery of this biosynthetic pathway is a significant milestone, offering potential for metabolic engineering and the production of this compound and its derivatives through synthetic biology platforms like yeast. nih.govcapes.gov.br
Historical Context of this compound Research
The scientific history of this compound spans over two centuries, marked by its initial discovery and subsequent rediscovery for different therapeutic purposes. It was first isolated in 1803 by French chemist Jean-François Derosne, who named it "narcotine". mdpi.comnih.gov However, it was another French chemist, Pierre-Jean Robiquet, who purified the compound in 1817 and later, in 1831, demonstrated that it was a distinct alkaloid from morphine. wikipedia.orgmdpi.comnih.govnih.gov
For a period in the late 19th and early 20th centuries, this compound was used as an antimalarial agent, although its efficacy for this purpose was later refuted. mdpi.comnih.gov A pivotal moment in its history came in 1930 with the discovery of its potent antitussive (cough-suppressant) properties. nih.govnih.gov This led to its widespread clinical use as a safe, non-addictive cough medicine, a role it has maintained since the 1950s. mdpi.commonash.edumonash.edunih.gov
The modern era of this compound research was initiated by a key observation in 1954, when Hans Lettré described it as a "mitotic poison," hinting at its ability to interfere with cell division. nih.govmaastrichtuniversity.nl However, this potential remained largely unexplored until 1998, when research from the Joshi group at Emory University reignited interest by demonstrating this compound's anticancer activity. nih.govmaastrichtuniversity.nl Their studies showed that this compound could inhibit tumor growth by interacting with tubulin, a protein crucial for cell division, while exhibiting very low toxicity in animal models. nih.govmaastrichtuniversity.nl This discovery repositioned this compound from a simple antitussive to a promising lead compound in cancer research.
Table 1: Key Milestones in this compound Research This table is interactive. You can sort and filter the data.
| Year | Discovery / Milestone | Researcher/Group | Significance |
| 1803 | First isolation from opium (as "Narcotine") | Jean-François Derosne | Initial identification of the compound. mdpi.comnih.gov |
| 1817 | Purification of this compound | Pierre-Jean Robiquet | Confirmed this compound as a distinct substance. mdpi.comnih.govnih.gov |
| 1930 | Discovery of antitussive (cough-suppressant) action | - | Established its primary medicinal use for decades. nih.govnih.gov |
| 1954 | Described as a "mitotic poison" | Hans Lettré | First indication of its antimitotic potential. nih.govmaastrichtuniversity.nl |
| 1998 | Anticancer activity via tubulin binding demonstrated | Joshi Group | Sparked modern preclinical research into this compound as a potential cancer therapeutic. nih.govnih.govmaastrichtuniversity.nl |
| 2012 | Elucidation of the 10-gene biosynthetic cluster | - | Opened possibilities for synthetic biology and metabolic engineering. nih.gov |
Current Academic Research Significance and Scope
The primary focus of current academic research on this compound is its potential as an anticancer agent. nih.govnih.govresearchgate.netcapes.gov.br Preclinical studies have explored its activity against a wide array of cancers, including breast, lung, melanoma, ovarian, and glioblastoma, both in cell cultures (in vitro) and in animal models (in vivo). nih.govmaastrichtuniversity.nlnih.govnih.gov
The significance of this compound in chemical biology stems from its unique mechanism of action as a microtubule-targeting agent. nih.govnumberanalytics.comresearchgate.net Microtubules are dynamic protein polymers essential for the mitotic spindle, which segregates chromosomes during cell division. Many successful chemotherapy drugs, like taxanes and vinca (B1221190) alkaloids, target microtubules. However, this compound acts differently. Instead of causing massive polymerization or depolymerization of microtubules, it subtly alters their dynamics, increasing the time they spend in a "paused" state. maastrichtuniversity.nlnih.govresearchgate.net This disruption is sufficient to trigger cell cycle checkpoints, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells. maastrichtuniversity.nlnih.govresearchgate.net Notably, this compound binds to tubulin at a site distinct from taxanes, suggesting potential for use in cases of resistance to other microtubule inhibitors. nih.gov
A major scope of the current research involves the chemical synthesis and biological evaluation of this compound derivatives, or "noscapinoids". nih.govmonash.edu While this compound itself has a favorable toxicity profile, its potency is modest. nih.govmonash.edu Researchers have synthesized numerous analogues by modifying the this compound scaffold to enhance its anticancer activity. nih.govnih.govacs.org These include halogenated derivatives (e.g., 9-bromothis compound), amino-noscapine, and various conjugates. nih.govnih.govacs.orgnih.gov Many of these derivatives have demonstrated significantly improved potency against cancer cell lines compared to the parent compound in preclinical tests. acs.orgnih.govacs.org For instance, some amino acid conjugates of this compound showed IC₅₀ values that were more than tenfold lower (indicating higher potency) than this compound itself against mammary carcinoma cells. nih.govacs.org
Beyond cancer, the scope of this compound research is expanding to other areas, investigating its anti-inflammatory and neuroprotective properties, as well as its ability to inhibit signaling pathways like NF-κB, which are implicated in various diseases. nih.govmaastrichtuniversity.nlnih.goveurekaselect.com
Table 2: Selected Preclinical Research Findings on this compound and Its Analogues This table is interactive. You can sort and filter the data.
| Compound | Research Focus | Key Finding(s) | Model System |
| This compound | Melanoma | Inhibited tumor volume by 85% and conferred a significant survival advantage. nih.gov | Syngeneic murine model nih.gov |
| This compound | Non-Small Cell Lung Cancer | In combination with cisplatin (B142131), reduced tumor volume by 78.1%. nih.gov | Murine xenograft model nih.gov |
| This compound | Breast Cancer | Caused 80% regression of human breast tumors. nih.gov | Athymic mice with human tumor xenografts nih.gov |
| This compound | Microtubule Dynamics | Increases the time microtubules spend in a paused state, arresting cells in mitosis. nih.govresearchgate.net | Living mammalian cells nih.govresearchgate.net |
| 9-Bromothis compound (B8611422) | Anti-inflammatory | 5 to 40 times more potent than this compound; inhibits secretion of TNF-α. wikipedia.org | Macrophage cell cultures wikipedia.org |
| This compound–tryptophan conjugate | Lung Cancer | Showed an IC₅₀ of 32 µM, compared to 73 µM for this compound alone. acs.org | A549 lung cancer cells (in vitro) acs.org |
| This compound–phenylalanine conjugate | Breast Cancer | Showed an IC₅₀ of 11.2 µM, compared to 215.5 µM for this compound. nih.govacs.org | 4T1 mammary carcinoma cells (in vitro) nih.govacs.org |
Structure
3D Structure
Properties
Molecular Formula |
C22H23NO7 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?/m1/s1 |
InChI Key |
AKNNEGZIBPJZJG-QNSVNVJESA-N |
SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Origin of Product |
United States |
Biosynthesis and Heterologous Production of Noscapine
Elucidation of the Noscapine (B1679977) Biosynthetic Pathway in Papaver somniferum
The this compound biosynthetic pathway in Papaver somniferum has been a subject of extensive research, leading to the identification of key enzymatic steps and intermediates. The pathway branches off from the synthesis of (S)-reticuline, a pivotal intermediate in the biosynthesis of various BIAs. frontiersin.orgwikipedia.orgwikipedia.org
Enzymatic Steps and Key Intermediates
The biosynthesis of this compound from (S)-reticuline involves a series of enzymatic transformations. Key intermediates in this pathway include (S)-scoulerine and (S)-canadine. wikipedia.orgwikipedia.orgnih.gov The first committed step in the this compound pathway involves the conversion of scoulerine (B1208951) to tetrahydrocolumbamine by 9-O-methylation, catalyzed by O-methyltransferase 1 (PSMT1). york.ac.ukacs.orgfigshare.com
A significant step in the pathway is the hydroxylation of N-methylcanadine at the C1 position, catalyzed by the cytochrome P450 enzyme CYP82Y1. This reaction, yielding 1-hydroxy-N-methylcanadine, is considered a gateway step to this compound biosynthesis and can limit the flux through the pathway. researchgate.netportlandpress.com Further hydroxylations at C13 and C8 on the protoberberine scaffold, catalyzed by other cytochrome P450 enzymes (CYP82X2 and CYP82X1, respectively), are also involved. nih.govportlandpress.com The C8 hydroxylation leads to a ring opening and the formation of an aldehyde group. mdpi.com The final step in this compound biosynthesis involves the conversion of narcotine hemiacetal to this compound, catalyzed by this compound synthase, an enzyme found predominantly in the laticifers of the opium poppy. mdpi.com
The proposed biosynthetic pathway involves a series of intermediates, transitioning from the protoberberine scaffold to the phthalide (B148349) isoquinoline (B145761) structure of this compound.
Interactive Data Table: Key Enzymes and Intermediates in this compound Biosynthesis
| Step | Enzyme (if characterized) | Substrate | Product | Location in P. somniferum |
| From (S)-Reticuline | Multiple enzymes | (S)-Reticuline | (S)-Scoulerine | |
| 9-O-methylation | PSMT1 | Scoulerine | Tetrahydrocolumbamine | |
| C1-hydroxylation | CYP82Y1 | N-methylcanadine | 1-hydroxy-N-methylcanadine | |
| C13-hydroxylation | CYP82X2 | 1-hydroxy-N-methylcanadine | ||
| C8-hydroxylation and ring opening | CYP82X1 | Aldehyde intermediate | ||
| Acetylation (Protective group) | C13-hydroxylated intermediate | Acetylated intermediate | ||
| Deacetylation and rearrangement | Carboxylesterase | Acetylated intermediate | Cyclic hemiacetal | |
| 4'-O-methylation | OMT2:OMT3 (heterodimer) | 4'-O-desmethyl-3-O-acetylpapaveroxine | Narcotine hemiacetal | |
| Final conversion to this compound | This compound synthase | Narcotine hemiacetal | This compound | Laticifers |
Role of O-Methyltransferases in Alkaloid Biosynthesis
O-methyltransferases (OMTs) play critical roles in alkaloid biosynthesis by catalyzing the transfer of a methyl group to a hydroxyl group, a reaction essential for modifying the structure and properties of various alkaloids. In this compound biosynthesis, OMTs are involved in several methylation steps. For instance, the conversion of scoulerine to tetrahydrocolumbamine is catalyzed by PSMT1, an O-methyltransferase. york.ac.ukacs.orgfigshare.com
Research has identified multiple OMTs involved in this compound biosynthesis, including a unique heterodimeric OMT responsible for the 4'-methoxyl group on the phthalide isoquinoline scaffold. nih.gov This heterodimer is encoded by two linked genes, OMT2 and OMT3, and requires the co-expression of both subunits for activity. nih.gov This highlights the complexity and specific enzyme requirements within the pathway.
Protective Group Strategies in Biosynthetic Pathways
Protective group strategies are sometimes employed in complex biosynthetic pathways to prevent unwanted side reactions or to facilitate specific enzymatic steps. In the this compound biosynthetic pathway in Papaver somniferum, acetylation at the C13 position before hydroxylation at C8 has been identified as a protective group strategy. nih.govmdpi.comresearchgate.netmpg.de This acetylation is later removed by a carboxylesterase, triggering a rearrangement that leads to the formation of a cyclic hemiacetal intermediate. mdpi.comresearchgate.net This mechanism ensures the correct sequence of reactions and the formation of the desired this compound structure.
Synthetic Biology Approaches for this compound Production
Given the challenges associated with traditional agricultural sourcing of this compound, including dependence on environmental factors and geopolitical considerations, synthetic biology offers a promising alternative for its sustainable and scalable production. frontiersin.orgpnas.orgnih.gov
Reconstruction of Biosynthetic Pathways in Microbial Hosts (e.g., Saccharomyces cerevisiae)
Reconstructing complex plant biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (baker's yeast) has emerged as a powerful synthetic biology approach for producing valuable natural products. dntb.gov.uafrontiersin.orgpnas.orgnih.govresearchgate.netnih.gov Yeast is a favored host due to its genetic tractability, well-characterized biology, and ability to perform complex post-translational modifications and compartmentalize enzymes within organelles like the endoplasmic reticulum (ER). pnas.orgresearchgate.netnih.gov
The complete de novo biosynthesis of this compound has been achieved in engineered Saccharomyces cerevisiae strains. pnas.orgnih.gov This involved the reconstruction of a complex pathway requiring the expression of a significant number of heterologous genes from various organisms, including plants, bacteria, and mammals, in addition to modifications of endogenous yeast genes. pnas.orgresearchgate.netpnas.orgexlibrisgroup.com Early efforts demonstrated the reconstitution of a 14-step pathway from norlaudanosoline using 16 heterologous plant enzymes. dntb.gov.uaescholarship.org More comprehensive reconstructions have involved over 30 enzymes. frontiersin.orgpnas.orgnih.govpnas.org
Reconstitution in yeast has not only enabled the production of this compound but also provided a platform for validating the function of plant enzymes and identifying previously inaccessible pathway intermediates. dntb.gov.uaescholarship.org
Enzyme Engineering and Pathway Optimization for Enhanced Titer
Achieving commercially viable titers of complex natural products in microbial hosts often requires significant optimization through enzyme engineering and pathway tuning. pnas.orgnih.govresearchgate.netexlibrisgroup.com In the case of this compound production in Saccharomyces cerevisiae, initial titers were very low. pnas.orgnih.govnih.govexlibrisgroup.com
Strategies employed to enhance this compound production include optimizing the expression levels of pathway enzymes, engineering rate-limiting enzymes, and modifying endogenous yeast metabolic pathways to ensure sufficient supply of precursors and cofactors like NADPH. pnas.orgnih.govexlibrisgroup.com Enzyme engineering, such as modifying the N-terminal of cytochrome P450 enzymes like CYP82Y1, can improve their catalytic activity and subcellular localization, thereby enhancing flux through the pathway. portlandpress.com
Optimization efforts have led to substantial improvements in this compound titers in engineered yeast strains. For example, through a combination of enzyme engineering, pathway and strain engineering, and fermentation optimization, this compound titers were increased by over 18,000-fold, reaching levels around 2.2 mg/L. pnas.orgnih.govpnas.orgexlibrisgroup.com While significant, further optimization is often needed to make microbial production competitive with traditional extraction methods. researchgate.netnih.gov
The engineering of enzymes within the this compound pathway, particularly those catalyzing bottleneck steps like CYP82Y1, is a key area for improving production efficiency. portlandpress.com Future strategies may involve further protein engineering techniques, including the modification of substrate recognition sites and the creation of synthetic fusion proteins or artificial lipid-based scaffolds to enhance enzyme performance. portlandpress.com
Interactive Data Table: this compound Production in Engineered Saccharomyces cerevisiae
| Host Organism | Heterologous Genes Expressed | Endogenous Genes Modified | Initial Titer (approx.) | Optimized Titer (approx.) | Fold Improvement | Key Optimization Strategies | Reference |
| Saccharomyces cerevisiae | >30 (plant, bacteria, mammal, yeast) | 6 (mutant or overexpressed) | 120-230 ng/L | 2.2 mg/L | >18,000 | Enzyme engineering, pathway/strain engineering, fermentation optimization | pnas.orgnih.govexlibrisgroup.com |
| Saccharomyces cerevisiae | 16 (plant) | Not specified | Low | Not specified | Not specified | Pathway reconstitution from norlaudanosoline | dntb.gov.uaescholarship.org |
Genetic Engineering Strategies for Biosynthetic Efficiency
Achieving commercially viable titers of this compound through heterologous biosynthesis requires significant optimization using genetic engineering strategies. Reconstructing complex plant metabolic pathways in microbial hosts often faces challenges such as low enzyme activity, metabolic bottlenecks, and the need for proper localization of enzymes, particularly membrane-bound ones like cytochrome P450s. pnas.orgmpg.deresearchgate.net
Genetic engineering efforts have focused on several key areas to improve this compound production in heterologous systems, particularly in yeast:
Pathway Engineering: Optimizing the expression levels and stoichiometry of the multiple heterologous genes introduced into the host. This involves tuning gene expression to ensure a balanced flux through the entire pathway, preventing the accumulation of intermediates that can be toxic or divert flux into unwanted side pathways. stanford.edupnas.org Strategies include using strong or inducible promoters, optimizing codon usage, and arranging genes in operons or metabolic modules.
Strain Engineering: Modifying the host organism's endogenous metabolic pathways to channel more precursor molecules towards this compound biosynthesis and minimize competing pathways. This can involve overexpressing genes for enzymes that produce necessary precursors or knocking out genes for enzymes that divert intermediates away from the this compound pathway. reasons.orgpnas.orgnih.govmpg.de For example, increasing the host's production of dopamine (B1211576), a key precursor, has been a target for strain engineering. pnas.orgisaaa.org Impairment of the STORR gene in opium poppy, which is involved in the morphinan (B1239233) pathway, has been shown to increase this compound production, suggesting a similar strategy could be applied in engineered hosts. google.com
Localization of Membrane-Bound Enzymes: Ensuring the correct localization and functional expression of membrane-associated plant enzymes, such as cytochrome P450s and their reductases, within the host's endomembrane system (e.g., endoplasmic reticulum in yeast). pnas.orgnih.gov This is critical for the activity of several enzymes in the this compound pathway. pnas.org
Through a combination of these genetic engineering strategies, significant improvements in this compound titers in heterologous hosts have been achieved. For example, optimization efforts in Saccharomyces cerevisiae have led to an over 18,000-fold improvement in this compound production compared to initial engineered strains, reaching titers in the low mg/L range. stanford.edupnas.orgnih.govnih.govexlibrisgroup.comresearchgate.net This remarkable increase was a result of tuning the expression of pathway enzymes, engineering host endogenous metabolic pathways, and optimizing fermentation conditions. pnas.orgnih.gov
The development of engineered yeast strains capable of de novo this compound biosynthesis from simple substrates represents a major advancement towards scalable and sustainable production of this valuable alkaloid. pnas.orgnih.gov Furthermore, these engineered platforms can serve as a basis for the production of novel this compound derivatives by feeding modified precursor molecules. pnas.orgnih.govnih.gov
Here is a table summarizing some key enzymes and intermediates in the this compound biosynthetic pathway:
| Compound Name | Role in Pathway | Source Organism (Natural) |
| Tyrosine | Precursor amino acid | Papaver somniferum |
| Dopamine | Precursor molecule | Papaver somniferum |
| 4-Hydroxyphenylacetaldehyde | Precursor molecule | Papaver somniferum |
| (S)-Norcoclaurine | First committed intermediate, benzylisoquinoline scaffold | Papaver somniferum |
| (S)-Reticuline | Key branch point intermediate | Papaver somniferum |
| (S)-Scoulerine | Intermediate after BBE activity | Papaver somniferum |
| (S)-Canadine | Intermediate | Papaver somniferum |
| (S)-N-Methylcanadine | Intermediate | Papaver somniferum |
| Narcotoline hemiacetal | Intermediate | Papaver somniferum |
| This compound | Final product | Papaver somniferum |
| Norcoclaurine synthase (NCS) | Catalyzes condensation of dopamine and 4-HPAA | Papaver somniferum |
| Berberine bridge enzyme (BBE) | Forms fused ring structure in (S)-scoulerine | Papaver somniferum |
| O-Methyltransferases (OMTs) | Catalyze methylation reactions (e.g., 6OMT, 4'OMT, SOMT1, OMT2, OMT3) | Papaver somniferum |
| Cytochrome P450s (CYPs) | Catalyze hydroxylation reactions (e.g., CYP719A21, CYP82X1, CYP82X2, CYP82Y1) | Papaver somniferum |
| Carboxylesterase (CXE1) | Involved in deacetylation of intermediates | Papaver somniferum |
Molecular and Cellular Mechanisms of Action
Microtubule Dynamics Modulation
Microtubules are dynamic polymers formed by the reversible assembly of αβ-tubulin heterodimers nih.gov. This dynamic instability, characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), is crucial for various cellular functions, particularly during mitosis elifesciences.org. Noscapine (B1679977) interacts with tubulin to alter this dynamic behavior.
Tubulin Binding and Conformational Alterations
This compound binds directly to tubulin. Studies have shown that this compound binds stoichiometrically to each αβ-tubulin dimer nih.govplos.orgpnas.orgresearchgate.net. This binding induces conformational changes in the tubulin protein nih.govplos.orgpnas.orgoncotarget.com. Fluorescence quenching experiments have demonstrated that the characteristic fluorescence emission spectrum of tubulin is quenched by this compound in a concentration-dependent and saturable manner, consistent with this compound binding and inducing structural perturbations pnas.orgnih.gov. Circular dichroism (CD) spectroscopy further supports this compound-induced structural changes in tubulin, showing a molar ellipticity increment at 217 nm upon binding pnas.orgnih.gov.
Differential Effects Compared to Established Microtubule-Targeting Agents
This compound exhibits a distinct mechanism of action compared to conventional microtubule-targeting drugs like taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vinblastine). While taxanes stabilize microtubules and promote polymerization, and vinca alkaloids destabilize them and inhibit polymerization, this compound primarily modulates the dynamic instability without drastically altering the polymer mass nih.govplos.orgmdpi.commedicinacomplementar.com.brsemanticscholar.orgmdpi.com. This differential effect suggests that this compound interferes with microtubule function through a unique mechanism mdpi.comsemanticscholar.org. For instance, studies have shown that this compound does not bind to the same site on tubulin as paclitaxel (B517696) mdpi.com. Furthermore, fluorescence experiments indicate that this compound does not compete with colchicine (B1669291) for its binding site oncotarget.commdpi.com. This distinct mode of interaction may contribute to this compound's lower toxicity profile compared to some other microtubule-targeting agents and its potential effectiveness against drug-resistant cancer cells nih.govplos.orgcabidigitallibrary.org.
Here is a table summarizing the differential effects of this compound compared to other microtubule-targeting agents:
| Agent | Primary Effect on Microtubules | Impact on Polymer Mass | Impact on Dynamics |
| This compound | Modulates dynamic instability | Little to no change | Increases pause duration |
| Paclitaxel | Stabilizes microtubules, promotes assembly | Increases | Suppresses dynamics |
| Vinca Alkaloids | Destabilizes microtubules, inhibits assembly | Decreases | Suppresses dynamics |
| Colchicine | Inhibits assembly, destabilizes microtubules | Decreases | Suppresses dynamics |
Identification of Specific Tubulin Binding Sites
Research has aimed to pinpoint the specific binding site of this compound on the tubulin dimer. In silico analyses, including molecular docking and molecular dynamic simulations, have predicted a binding site for this compound at the intradomain region of both α- and β-tubulin subunits mdpi.comnih.gov. This predicted site is located near the colchicine-binding site at the α/β-tubulin interface, although studies suggest this compound does not directly compete with colchicine for binding oncotarget.commdpi.comsemanticscholar.org.
More recent structural studies suggest that the anticancer activity of this compound may arise from a bioactive metabolite, potentially formed by O-demethylation at position 7A, which then binds to the colchicine site of tubulin csic.esacs.orgnih.govcsic.es. This metabolite, 7A-O-demethoxy-amino-noscapine (7A-aminothis compound), has been shown to bind to the colchicine site, and it is proposed that the 7A-methoxy group of the parent this compound molecule sterically hinders its binding to this site csic.esacs.orgnih.govcsic.es. This suggests that metabolic activation might be necessary for this compound to exert its full effect via the colchicine site csic.escsic.es.
Cell Cycle Regulation
The disruption of microtubule dynamics by this compound has a direct consequence on the cell cycle, particularly during mitosis, which heavily relies on the proper assembly and function of the mitotic spindle microtubules patsnap.comnih.gov.
Induction of G2/M Phase Cell Cycle Arrest
A consistent finding across numerous studies is that this compound treatment leads to cell cycle arrest at the G2/M phase patsnap.complos.orgmdpi.commedicinacomplementar.com.brsemanticscholar.orgthno.orgnih.govresearchgate.netaacrjournals.org. This arrest occurs because the altered microtubule dynamics, specifically the increased pause duration, interfere with the formation and function of the mitotic spindle, which is essential for proper chromosome segregation nih.govplos.orgthno.org. The spindle assembly checkpoint (SAC) is activated in response to errors in microtubule attachment to kinetochores or lack of tension across sister chromatids, preventing the cell from progressing through mitosis until these issues are resolved nih.govmedicinacomplementar.com.brthno.org. By perturbing microtubule dynamics, this compound triggers this checkpoint, causing cells to accumulate in the G2/M phase nih.govplos.orgthno.org. This mitotic arrest can ultimately lead to apoptotic cell death in cancer cells patsnap.complos.orgmdpi.commedicinacomplementar.com.brthno.orgnih.govresearchgate.netaacrjournals.org. Studies have shown that this compound-induced G2/M arrest is associated with changes in the expression of cell cycle regulatory proteins, such as decreased levels of CDK1 and cyclin B1 nih.govresearchgate.net.
Here is an example of data showing the effect of this compound on cell cycle distribution in a hypothetical cancer cell line:
| Treatment | Percentage of Cells in G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase | Percentage of Cells in Sub-G1 (Apoptotic) |
| Control | 55 | 30 | 10 | 5 |
| This compound (X µM) | 30 | 20 | 45 | 5 |
| This compound (Y µM) | 20 | 15 | 55 | 10 |
(Note: This is a hypothetical table for illustrative purposes based on the described cell cycle arrest. Actual data would vary depending on the cell line, concentration, and treatment duration.)
The induction of G2/M arrest is considered a primary mechanism by which this compound inhibits the proliferation of cancer cells patsnap.complos.orgmedicinacomplementar.com.brthno.orgnih.govresearchgate.netaacrjournals.org.
Mechanisms of Mitotic Blockade
Microtubules are essential components of the cell's cytoskeleton, playing critical roles in cell division, intracellular transport, and maintaining cell shape. patsnap.com They are dynamic structures that undergo continuous assembly (polymerization) and disassembly (depolymerization), a process known as dynamic instability, which is crucial for proper mitotic spindle formation during cell division. patsnap.com
This compound interacts with tubulin, the building block of microtubules. patsnap.com Unlike traditional microtubule-targeting agents such as taxanes (which stabilize microtubules) or vinca alkaloids (which destabilize them), this compound modulates microtubule dynamics without causing complete stabilization or destabilization of the total intracellular tubulin polymer mass. patsnap.comresearchgate.netmdpi.comjuniperpublishers.com Instead, it subtly alters microtubule dynamics, forcing microtubules to spend an increased amount of time in a paused or attenuated state. researchgate.netmdpi.comjuniperpublishers.com This modulation inhibits the proper formation of the mitotic spindle, leading to cell cycle arrest at the metaphase or prometaphase stage. patsnap.comresearchgate.netmdpi.com This mitotic arrest prevents cancer cells from dividing effectively. patsnap.com
Associated Events: Mitotic Slippage and Catastrophe
Following prolonged mitotic arrest induced by agents like this compound, cells can undergo different fates, including mitotic slippage or mitotic catastrophe. Mitotic catastrophe is a type of cell death that results from abnormal mitosis. mdpi.com It is considered a critical oncosuppressive process that prevents genomic instability by inducing delayed cell death or permanent cell cycle arrest with subsequent senescence. mdpi.com
This compound's ability to induce mitotic arrest by altering microtubule dynamics can subsequently lead to mitotic slippage or mitotic catastrophe. researchgate.netresearchgate.net Mitotic slippage occurs when a cell exits mitosis without proper chromosome segregation, often resulting in aneuploidy. mdpi.comcore.ac.uk Mitotic catastrophe, on the other hand, represents the cell death pathway triggered by aberrant mitosis. mdpi.com The selective anti-neoplastic action of this compound may be partly attributed to the lack of a normal mitotic spindle assembly checkpoint in neoplastic cells, which predisposes them to mitotic death, or mitotic catastrophe. mdpi.com
Apoptosis Induction Mechanisms
In addition to inducing mitotic arrest, this compound triggers programmed cell death, or apoptosis, in cancer cells. patsnap.commdpi.com This is a key mechanism contributing to its anti-cancer activity. patsnap.complos.org
Apoptosis Induction Mechanisms
Mitochondrial Pathway Activation
This compound-induced apoptosis often involves the mitochondria-dependent intrinsic apoptotic pathway. mdpi.complos.orgdovepress.comspandidos-publications.comnih.gov This pathway is regulated by the Bcl-2 family of proteins, which reside primarily at the outer mitochondrial membrane. mdpi.complos.org
Modulation of Pro-apoptotic (e.g., Bax) and Anti-apoptotic (e.g., Bcl-2, Bcl-xL) Proteins
The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2 and Bcl-xL) is crucial in determining a cell's fate. mdpi.comspandidos-publications.com this compound treatment has been shown to modulate the expression of these proteins, shifting the balance towards apoptosis. mdpi.comspandidos-publications.comspandidos-publications.comnih.gov
Studies in various cancer cell lines, including breast cancer and colon cancer, have demonstrated that this compound treatment leads to an upregulation of Bax expression and a downregulation of Bcl-2 and Bcl-xL expression. mdpi.complos.orgspandidos-publications.comspandidos-publications.comnih.govresearchgate.net This results in an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization. mdpi.comspandidos-publications.comspandidos-publications.comresearchgate.net
| Protein Type | Protein Name | Effect of this compound Treatment |
| Pro-apoptotic | Bax | Upregulation/Increase mdpi.comspandidos-publications.comspandidos-publications.comnih.govresearchgate.net |
| Anti-apoptotic | Bcl-2 | Downregulation/Decrease mdpi.comspandidos-publications.comspandidos-publications.comnih.govresearchgate.net |
| Anti-apoptotic | Bcl-xL | Downregulation/Decrease mdpi.comspandidos-publications.comnih.gov |
Caspase Cascade Activation
Mitochondrial outer membrane permeabilization leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. patsnap.commdpi.com Cytochrome c then interacts with Apaf-1 and pro-caspase-9 to form the apoptosome, a protein complex that activates caspase-9. mdpi.com Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3, which are responsible for executing the dismantling of the cell. patsnap.commdpi.complos.org
This compound has been shown to induce the activation of initiator caspases, including caspase-9 and caspase-8, followed by the activation of the effector caspase-3 in various cancer cell lines. mdpi.complos.orgplos.orgspandidos-publications.comnih.govresearchgate.netnih.gov The activation of caspase-3 is considered a hallmark of apoptosis. nih.gov Studies have confirmed the increase in cleaved, active subunits of caspase-3 following this compound exposure. mdpi.complos.orgnih.gov Cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspases, is also observed, further indicating caspase cascade activation and apoptosis induction by this compound. nih.govnih.govaacrjournals.org
Chromatin Condensation and DNA Fragmentation in Cellular Models
The activation of effector caspases, particularly caspase-3, leads to characteristic morphological and biochemical changes associated with apoptosis. These include chromatin condensation and DNA fragmentation. plos.orgnih.govnih.govresearchgate.netosti.gov
Research using various cancer cell lines has demonstrated that this compound treatment induces chromatin condensation, where the nuclear material becomes more compact and darkly stained. plos.orgnih.govnih.govresearchgate.netosti.gov Furthermore, DNA fragmentation, the breakdown of genomic DNA into smaller fragments, is observed. plos.orgnih.govnih.govresearchgate.netosti.gov Techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay are used to detect these DNA breaks, providing evidence of apoptosis induction by this compound in cellular models. mdpi.complos.orgnih.govosti.gov
| Apoptotic Event | Observation in Cellular Models Treated with this compound | Detection Method(s) |
| Chromatin Condensation | Observed increase | DAPI staining, Histological analysis plos.orgnih.govnih.govresearchgate.netosti.gov |
| DNA Fragmentation | Observed increase | TUNEL assay mdpi.complos.orgnih.govosti.gov |
| Apoptotic Body Formation | Observed in late apoptotic cells | Morphological analysis nih.gov |
Extrinsic Apoptotic Pathway Engagement (if applicable in preclinical models)
Studies in preclinical models suggest that this compound can engage the extrinsic apoptotic pathway, in addition to the intrinsic pathway. Research in human breast cancer cell lines, including MDA-MB-231 (triple-negative) and MCF-7 (luminal-like adenocarcinoma), indicated that this compound increased the expression of caspase-8, an initiator caspase characteristic of the extrinsic pathway. nih.govresearchgate.net Furthermore, an increase in cleaved caspase-8 was observed, suggesting activation of this pathway. nih.govresearchgate.net In human myelogenous leukemic cells, this compound treatment led to an increase in the activity of caspase-8. researchgate.net While K562 cells, a Fas-null cell line, showed caspase-8 activation downstream of caspase-9, suggesting a Fas-independent mechanism in this specific context, the increase in caspase-8 activity generally points towards engagement of the extrinsic pathway. researchgate.net Combination treatments involving this compound and other agents like cisplatin (B142131) have also demonstrated activation of both intrinsic and extrinsic apoptotic pathways in lung tumor cells, contributing to synergistic cytotoxicity. nih.gov
Signaling Pathway Modulation
This compound has been shown to modulate several key signaling pathways critical for cancer cell survival, proliferation, and angiogenesis.
Nuclear Factor-kappa B (NF-κB) Signaling Inhibition
A significant mechanism of action of this compound involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor linked to inflammation, survival, proliferation, invasion, and angiogenesis in tumors. aacrjournals.orgnih.gov this compound has been found to suppress both inducible and constitutive NF-κB activation in tumor cells. nih.govnih.gov This suppression occurs through the inhibition of IκB kinase (IKK), which in turn leads to the inhibition of phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. aacrjournals.orgnih.govnih.gov Consequently, this compound suppresses the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting NF-κB reporter activity. aacrjournals.orgnih.govnih.gov The activity of the NF-κB-containing cyclooxygenase-2 (COX-2) promoter is also inhibited by this compound. aacrjournals.orgnih.govnih.gov Studies in human leukemia and myeloma cells have shown that this compound inhibits the expression of NF-κB-controlled genes essential for tumor cell survival, proliferation, and angiogenesis. researchgate.net This inhibition of NF-κB signaling contributes to this compound's ability to suppress proliferation and potentiate apoptosis induced by chemotherapeutic agents and cytokines in tumor cells. aacrjournals.orgnih.govnih.gov
Regulation of Survival and Proliferation Pathways
This compound influences various pathways that regulate cell survival and proliferation. By inhibiting NF-κB activation, this compound downregulates the expression of antiapoptotic proteins that are regulated by NF-κB, such as survivin, cIAP-1, cFLIP, XIAP, Bcl-xL, TRAF1, Bcl-2, and Mcl-1. medicinacomplementar.com.br This downregulation of survival proteins contributes to the potentiation of apoptosis observed with this compound treatment. aacrjournals.orgnih.govmedicinacomplementar.com.br In addition to antiapoptotic proteins, this compound also downregulates the expression of proteins linked to cell proliferation, such as cyclin D1. medicinacomplementar.com.br Preclinical studies have demonstrated that this compound alone can suppress the proliferation of human leukemia and myeloma cells. nih.govnih.gov
Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) Downregulation
This compound has been shown to downregulate the expression of VEGF and HIF-1α, which are crucial factors in angiogenesis and tumor progression, particularly under hypoxic conditions. nih.govnih.govresearchgate.net HIF-1 is a master regulator of the transcriptional response to hypoxia, and its stabilization and activation under low oxygen levels lead to the transcription of genes involved in angiogenesis, including VEGF. imrpress.comnih.gov Studies in hypoxic human glioma cells have demonstrated that this compound inhibits hypoxia-mediated HIF-1α expression and transcriptional activity, as measured by decreased secretion of VEGF, a HIF-1 target gene. nih.gov Inhibition of hypoxia-mediated HIF-1α expression by this compound is partly due to its ability to inhibit the accumulation of HIF-1α in the nucleus and target it for degradation via the proteasome. nih.gov This downregulation of the HIF-1α/VEGF axis contributes to this compound's potential antiangiogenic activity. nih.gov
Epidermal Growth Factor Receptor (EGFR) Modulation
Modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway has also been implicated in the mechanism of action of this compound in certain cancer types. EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and invasion, and its aberrant activation is common in various cancers. nih.govmdpi.com Preclinical research, such as studies in MG63 osteosarcoma cells, has indicated that this compound can suppress the proliferation and invasion of these cells by inhibiting the phosphorylation of EGFR and its downstream pathways. nih.gov Specifically, this compound has been shown to target EGFR phosphorylation at the Tyr1068 site. nih.gov This modulation of EGFR signaling contributes to the observed antitumor effects of this compound in these models. nih.gov
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Pathway Interactions
Interactions with the PI3K/mTOR signaling pathway have been observed in preclinical studies of this compound. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Research in 5-fluorouracil (B62378) (5-FU)-resistant human colon cancer cell lines (HT29/5-FU and LoVo/5-FU) indicated that this compound induced apoptosis and regulated mitochondrial damage and the Warburg effect via the PTEN/PI3K/mTOR signaling pathway. nih.govtandfonline.com this compound was found to induce the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. nih.gov PTEN interference was shown to reverse the effect of this compound on cell apoptosis by activating PI3K/mTOR signaling. nih.gov Conversely, one study noted that this compound administration enhanced the mTOR-mediated p70S6K pathway and inhibited apoptosis in a different context (related to Parkinson's disease models), suggesting context-dependent effects on this pathway. researchgate.net However, in the context of colon cancer, the findings suggest that this compound's pro-apoptotic effects are closely related to its regulation of the PI3K/mTOR pathway, potentially through PTEN. nih.govtandfonline.com
Aurora Kinase B (AURKB) Inhibition
Aurora Kinase B (AURKB) is a crucial component of the chromosomal passenger complex, playing a vital role in regulating mitosis, including chromosome alignment and segregation, and cytokinesis. researchgate.netresearchgate.net Dysregulation and overexpression of AURKB have been implicated in the pathogenesis and progression of various cancers, making it an attractive target for therapeutic intervention. researchgate.netresearchgate.net
Recent research indicates that this compound can act as an inhibitor of AURKB. Studies utilizing integrated computational, spectroscopic, and cell-based assays have investigated the interaction between this compound and AURKB. researchgate.netresearchgate.net Molecular docking analysis suggests that this compound is capable of occupying the substrate-binding pocket of AURKB, demonstrating a strong binding affinity. researchgate.netresearchgate.net Molecular dynamics simulations further support these findings, confirming the formation of a stable AURKB-noscapine complex with minimal alterations in various trajectories. researchgate.netresearchgate.net
Experimental validation through fluorescence binding studies has corroborated the computational predictions. researchgate.netresearchgate.net Furthermore, dose-dependent treatment with this compound has been shown to significantly attenuate recombinant AURKB activity. researchgate.netresearchgate.netnih.govresearchgate.net For instance, one study reported an IC₅₀ value of 26.6 µM for this compound against recombinant AURKB activity. researchgate.netresearchgate.netnih.govresearchgate.net
Cell-based studies using cancer cell lines, such as A549 lung cancer cells, have revealed cytotoxic features of this compound, which are potentially linked to its AURKB inhibitory activity. researchgate.netresearchgate.netnih.govresearchgate.net Inhibition of AURKB activity has been shown to disrupt microtubule assembly and regress chromosomal segregation disorders, which are hallmarks of many malignancies. researchgate.net This mechanism contributes to this compound's ability to trigger apoptosis in cancer cells, possibly through an intrinsic pathway, as validated by Annexin-PI staining. researchgate.netresearchgate.netnih.govresearchgate.net These findings suggest that this compound-based AURKB inhibition could represent a potential therapeutic strategy, particularly in the context of lung cancer, and may serve as a scaffold for the development of next-generation AURKB-specific inhibitors. researchgate.netresearchgate.netnih.govresearchgate.net
Bradykinin (B550075) Receptor Antagonism
Bradykinin is an autocoid peptide involved in numerous physiological and pathophysiological processes, including inflammation and cough. indexcopernicus.com Bradykinin receptors, specifically B1 and B2 receptors, are implicated in various conditions, including ischemic injury. nih.gov B2 receptors are expressed in the nervous system, while B1 receptors are induced in response to inflammatory cytokines. nih.gov Activation of B2 receptors can lead to the generation of free radicals following ischemic damage and impair organ function. nih.gov
This compound has been identified as a non-competitive antagonist of bradykinin receptors. indexcopernicus.comnih.govsemanticscholar.orgmdpi.comnih.govresearchgate.net This antagonistic activity is believed to contribute to some of its observed pharmacological effects, particularly its antitussive properties and protective effects in models of ischemic injury. nih.govmdpi.comnih.govresearchgate.netmdpi.com
Studies have demonstrated that this compound can inhibit bradykinin receptors in both in vitro and in vivo settings. semanticscholar.org Research using guinea pig ileum has shown that this compound inhibits contractions induced by bradykinin in a concentration-dependent manner. indexcopernicus.com The mode of inhibition was found to be non-competitive. indexcopernicus.com
The antagonism of bradykinin receptors by this compound has been linked to its ability to suppress cough, particularly cough induced by angiotensin-converting enzyme (ACE) inhibitors. semanticscholar.orgresearchgate.netmdpi.com ACE inhibitors can lead to the accumulation of bradykinin, which is thought to contribute to the induction of cough. semanticscholar.orgresearchgate.netmdpi.com this compound's interference with bradykinin cough mediation is considered a possible mechanism for this effect, and studies have indicated that this antitussive action is not mediated via opioid receptors. researchgate.netakjournals.com
Furthermore, this compound's non-competitive bradykinin receptor antagonistic activity has shown promise in preventing organ ischemia-reperfusion injury. mdpi.commdpi.com In models of hypoxia/ischemia in neonatal mice, this compound has been shown to protect against brain damage by reducing edema. nih.govsemanticscholar.org It has also demonstrated protective effects against renal ischemia-reperfusion injury in rats, downregulating inflammatory mediators and improving renal tissue structure and function. mdpi.comnih.gov
The following table summarizes some of the research findings related to this compound's bradykinin receptor antagonism:
| Study Type | Model/System | Key Finding | Citation |
| In vitro | Guinea pig ileum | Non-competitive inhibition of bradykinin-induced contractions. | indexcopernicus.com |
| In vivo | Rats | Prevention of bradykinin-induced inflammation in the foot. | nih.govsemanticscholar.org |
| In vivo | Neonatal mice | Protection against brain damage and edema in hypoxia/ischemia. | nih.govsemanticscholar.org |
| In vivo | Rats | Protection against renal ischemia-reperfusion injury, reduced inflammatory mediators. | mdpi.comnih.gov |
| Clinical (Pseudo-Randomized) | Ischemic stroke patients | Improved prognosis and reduced mortality (mechanism likely involves bradykinin antagonism). | nih.gov |
While the exact mechanism of action in clinical settings, such as stroke treatment, is still being investigated, the non-competitive antagonism of bradykinin receptors by this compound is considered a significant factor in its observed protective and anti-inflammatory effects. nih.govmdpi.comnih.govmdpi.com
Preclinical Biological Activities
Anticancer Activity in In Vitro and In Vivo Animal Models
In vitro studies have established the cytotoxicity of noscapine (B1679977) across a wide spectrum of human cancer cell lines. The compound effectively inhibits cell proliferation in various malignancies. For instance, in non-small cell lung cancer (NSCLC), this compound inhibited the growth of H460 cells with a 50% inhibitory concentration (IC50) value of 34.7 µM. nih.govnih.gov Its efficacy has also been demonstrated against other lung cancer cells, such as A549, with an IC50 of 61.25 µM. plos.org
The antiproliferative effect of this compound extends to breast cancer, where it has shown activity against cell lines including MCF-7 (IC50 = 42.3 µM) and the triple-negative breast cancer (TNBC) lines MDA-MB-231 (IC50 = 36.16 µM) and MDA-MB-468 (IC50 = 42.7 µM). nih.govnih.gov Furthermore, this compound has been evaluated against prostate cancer cell lines, human ovarian cancer cells, glioma, and cervical cancer (HeLa) cells, demonstrating its broad-spectrum anticancer potential. nih.govnih.govresearchgate.net
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer | H460 | 34.7 ± 2.5 | nih.gov |
| Non-Small Cell Lung Cancer | A549 | 61.25 ± 5.6 | plos.org |
| Breast Cancer | MCF-7 | 42.3 | pnas.org |
| Triple-Negative Breast Cancer | MDA-MB-231 | 36.16 ± 3.76 | nih.gov |
| Triple-Negative Breast Cancer | MDA-MB-468 | 42.7 ± 4.3 | nih.gov |
| Ovarian Cancer (Paclitaxel-Resistant) | 1A9PTX10 | 22.7 | nih.gov |
| Bladder Cancer | Renal 1983 | 39.1 | pnas.org |
| Cervical Cancer | HeLa | 25 | nih.govnih.gov |
| Rat Glioma | C6 | 250 | nih.gov |
| Colon Cancer | - | 75 | mdpi.com |
A significant attribute of this compound is its demonstrated efficacy against cancer models that have developed resistance to conventional chemotherapeutic agents. nih.gov Studies have shown that this compound can induce apoptosis in drug-resistant T lymphoid tumors. researchgate.net For example, it has been found to be effective in paclitaxel-resistant human ovarian cancer cells. researchgate.net The use of this compound was shown to enhance sensitivity to cisplatin (B142131) in drug-resistant ovarian cancer cells. mdpi.com
In triple-negative breast cancer (TNBC), which is known for its aggressive nature and resistance to treatment, this compound pre-sensitization followed by docetaxel (B913) treatment was shown to inhibit the growth of drug-resistant cells. nih.govresearchgate.net This combination led to the downregulation of multidrug resistance proteins such as MDR1 and MRP1. researchgate.net These findings underscore the potential of this compound to overcome mechanisms of drug resistance in various cancer types. eurekaselect.com
This compound has been shown to work synergistically with several established chemotherapeutic drugs, enhancing their anticancer effects and potentially allowing for reduced dosages to minimize toxicity.
With Cisplatin: In non-small cell lung cancer (NSCLC) cells (H460 and A549), the combination of this compound and cisplatin resulted in synergistic to strongly synergistic effects, as indicated by combination index (CI) values below 0.6. nih.gov This combination led to a greater increase in apoptosis compared to either drug used alone. nih.gov
With Doxorubicin (B1662922): In triple-negative breast cancer (TNBC) models, combining this compound with doxorubicin produced a strong synergistic interaction, with CI values under 0.59. nih.govnih.gov This combination was effective both in vitro and in vivo. nih.gov
With Gemcitabine (B846): The combination of this compound and gemcitabine also demonstrated synergistic anticancer activity against NSCLC. plos.orgmdpi.com Isobolographic analysis revealed CI values ranging from 0.34 to 0.59, indicating a synergistic relationship that enhances apoptosis and inhibits tumor growth more effectively than single-agent therapy. plos.org
With Paclitaxel (B517696): In human prostate cancer cell lines (LNCaP and PC-3), a combination of this compound and paclitaxel showed synergistic anticancer activity through the induction of apoptosis. nih.gov However, in a murine melanoma model, the combination was not found to be synergistic. nih.gov
| Chemotherapeutic Agent | Cancer Model | Observed Effect | Reference |
|---|---|---|---|
| Cisplatin | Non-Small Cell Lung Cancer (H460, A549) | Synergistic (CI < 0.6) | nih.gov |
| Doxorubicin | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | Strongly Synergistic (CI < 0.59) | nih.gov |
| Gemcitabine | Non-Small Cell Lung Cancer (H460, A549) | Synergistic (CI < 0.59) | plos.org |
| Paclitaxel | Prostate Cancer (LNCaP, PC-3) | Synergistic | nih.gov |
| Vincristine | Leukemia (CCRF-CEM, HL-60) | Synergistic (CI < 1) | nih.gov |
The anticancer efficacy of this compound has been validated in in vivo animal models using human tumor xenografts. Oral administration of this compound has been shown to significantly inhibit tumor growth in various cancer types.
In a human non-small cell lung cancer xenograft model using H460 cells, oral administration of this compound resulted in a dose-dependent reduction in tumor volume. nih.govnih.gov At doses of 300, 450, and 550 mg/kg/day, this compound caused a 49%, 65%, and 86% reduction in tumor volume, respectively, compared to controls. nih.govresearchgate.net
Similarly, in a mouse model with PC3 human prostate cancer cells, oral this compound treatment (300 mg/kg/day) for 56 days resulted in a significant reduction in mean total tumor weight (0.42 g vs. 0.97 g in the control group). researchgate.net Studies have also demonstrated this compound's potent antitumor activity against murine lymphoid tumors and human breast cancer implanted in nude mice. pnas.org When combined with other agents, such as gemcitabine, this compound treatment led to a tumor volume reduction of 82.9% in an NSCLC xenograft model, significantly greater than either drug alone. plos.org
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer | H460 | This compound (550 mg/kg/day, oral) | 86% reduction in tumor volume | nih.gov |
| Prostate Cancer | PC3 | This compound (300 mg/kg/day, oral) | Mean tumor weight reduced from 0.97g to 0.42g | researchgate.net |
| Non-Small Cell Lung Cancer | H460 | This compound + Gemcitabine | 82.9% reduction in tumor volume | plos.org |
| Triple-Negative Breast Cancer | - | This compound + Doxorubicin | Significant reduction in tumor volume | nih.gov |
| Glioma | GL261 | This compound + Radiation | Significantly increased tumor growth delay (18 days vs. 13 for radiation alone) | nih.gov |
Beyond inhibiting primary tumor growth, preclinical evidence suggests that this compound possesses antimetastatic properties. researchgate.netresearchgate.net In a mouse model of human prostate cancer, oral administration of this compound not only limited primary tumor growth but also significantly reduced the frequency of lymphatic metastasis, with metastases occurring in 30% of the treated group compared to 90% of the control group. researchgate.net The compound has also been shown to suppress the expression of proteins linked to invasion, such as matrix metalloproteinase-9 (MMP-9). nih.gov These findings indicate that this compound may interfere with the processes of tumor cell invasion and metastasis.
Anti-Angiogenic Properties in Preclinical Models
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has demonstrated notable anti-angiogenic effects in several preclinical models. researchgate.netresearchgate.net Its mechanism of action in this regard involves the inhibition of key signaling pathways and cellular processes essential for neovascularization.
One of the primary mechanisms is the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) expression in human glioma cells under hypoxic conditions. nih.govelsevierpure.com The inhibition of HIF-1α leads to a subsequent reduction in the secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic cytokine. nih.govelsevierpure.com
Inhibition of Endothelial Cell Proliferation, Migration, and Tubule Formation
The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. It involves the proliferation, migration, and differentiation of endothelial cells. This compound and its derivatives have been shown to interfere with these key steps.
Studies have demonstrated that this compound can inhibit the proliferation of various tumor cells and has an inhibitory effect on endothelial cell proliferation. nih.govnih.gov In vitro, this compound has been observed to suppress the migration of cancer cells, a crucial step in metastasis and angiogenesis. researchgate.netresearchgate.net For instance, it can reduce endothelial cell migration in the brain by inhibiting the endothelial cell activator, interleukin 8 (IL-8). nih.govresearchgate.net
A hallmark of angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures, a process known as tubule formation. This compound exhibits a potent, dose-dependent inhibitory effect on this process. In one study using 2H11 endothelial cells, this compound inhibited tubule formation by 28% at a concentration of 50 μM, 73% at 100 μM, and 97% at 150 μM. nih.gov Similar inhibitory effects on tubule formation have been observed in human umbilical vein endothelial cells (HUVECs). nih.gov This anti-angiogenic activity is a recognized characteristic of microtubule-binding agents. elsevierpure.com
Table 1: Effect of this compound on Endothelial Cell Functions
| Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|
| 2H11 Murine Endothelial Cells | Tubule Formation Assay | Dose-dependent inhibition of tubule formation (28% at 50 µM, 97% at 150 µM). | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tubule Formation Assay | Inhibition of tubule formation at high concentrations. | nih.gov |
| MG-63 Osteosarcoma Cells | Scratch Wound Healing Assay | Inhibition of cancer cell migration under normoxic and hypoxic conditions. | researchgate.net |
| Human Endothelial Cells | Cord Formation Assay | Derivatives (Cl-noscapine, Br-noscapine, folate-noscapine) significantly inhibited cord formation. | researchgate.netnih.gov |
Modulation of Angiogenic Factors in Cellular and Animal Models
This compound's anti-angiogenic activity is also mediated by its ability to modulate key signaling molecules involved in blood vessel formation. A central regulator of angiogenesis, particularly in the hypoxic environment of tumors, is the Hypoxia-Inducible Factor-1α (HIF-1α).
In preclinical studies using human glioma cell lines (U87MG and T98G), this compound was found to inhibit the expression and transcriptional activity of HIF-1α that is typically induced by hypoxic conditions. elsevierpure.com This inhibition leads to a subsequent decrease in the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor and a primary target gene of HIF-1α. nih.govelsevierpure.com The mechanism for this involves, in part, this compound's ability to block the accumulation of HIF-1α in the nucleus and promote its degradation. elsevierpure.com
The downregulation of VEGF expression by this compound has been confirmed in other cancer models, including osteosarcoma cells (MG-63) and in vivo zebrafish models, under both normal and hypoxic conditions. researchgate.netresearchgate.net Furthermore, this compound has been shown to suppress the expression of other proteins implicated in angiogenesis, such as matrix metalloproteinase-9 (MMP-9) and intercellular adhesion molecule-1 (ICAM-1), following stimulation by tumor necrosis factor (TNF). nih.gov
Table 2: this compound's Modulation of Angiogenic Factors
| Model System | Angiogenic Factor | Effect of this compound | Reference |
|---|---|---|---|
| Human Glioma Cells (U87MG, T98G) | HIF-1α, VEGF | Inhibited hypoxia-mediated HIF-1α expression and decreased VEGF secretion. | nih.govelsevierpure.com |
| Human Leukemic Cells (KBM-5) | VEGF, MMP-9, ICAM-1 | Inhibited TNF-induced expression. | nih.gov |
| Osteosarcoma Cells (MG-63) | VEGF | Downregulated gene expression under normoxic and hypoxic conditions. | researchgate.net |
| Zebrafish Embryos | vegfa, vegfr2 | Downregulated gene expression. | researchgate.net |
Vascular Disruption in Tumor Microenvironments
Beyond inhibiting the formation of new blood vessels, this compound derivatives have demonstrated the ability to disrupt existing vasculature within tumor microenvironments. In an in vivo angiogenesis model using human endothelial cells, this compound derivatives were observed to not only inhibit new blood vessel formation but also to distort the existing vascular network. nih.gov This suggests a dual anti-angiogenic and vascular-disrupting potential, which could be beneficial in cancer therapy by compromising the blood supply to established tumors.
Anti-inflammatory Effects in Preclinical Models
This compound and its analogs possess significant anti-inflammatory properties, as demonstrated in various preclinical models. nih.govnih.govnih.gov These effects are attributed to its ability to modulate inflammatory pathways, reduce oxidative stress, and influence cellular processes like autophagy.
Modulation of Pro-inflammatory Cytokine and Chemokine Release (e.g., TNF-α, IL-1β, IL-6, IL-8)
A key mechanism of this compound's anti-inflammatory action is the suppression of pro-inflammatory cytokine production. In models of septic inflammation and inflammatory bowel disease, this compound and its brominated derivative have been shown to significantly decrease the levels of key pro-inflammatory factors. nih.gov
Studies have documented a dose-dependent reduction in the release of TNF-α in human and mouse macrophages. nih.gov In rat models of inflammation, this compound treatment led to a significant decrease in the levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govnih.gov Specifically, in a model of rheumatoid arthritis, this compound hydrochloride was found to reduce IL-6 levels. nih.gov Its anti-inflammatory effects also extend to chemokines, with research showing it can inhibit the endothelial cell activator IL-8. nih.govresearchgate.net This broad-spectrum inhibition of key inflammatory mediators underscores its potential for treating inflammatory conditions. nih.govnih.gov
Inhibition of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production
Inflammation is closely linked to oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) and nitric oxide (NO). This compound has been shown to counteract these processes. nih.gov It potentiates antioxidant defenses by inhibiting NO metabolites and reducing ROS levels. nih.govnih.gov In a rotenone-induced rat model of neurotoxicity, this compound administration prevented oxidative stress by restoring the levels of vital antioxidant enzymes such as catalase (CAT), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD), while decreasing lipid peroxidation. nih.govresearchgate.net This reduction in oxidative stress is a crucial component of its anti-inflammatory and neuroprotective effects. nih.govresearchgate.net
Autophagy Induction as a Mechanism of Anti-inflammatory Action
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Bromo-noscapine |
| Catalase (CAT) |
| Cl-noscapine |
| Folate-noscapine |
| Glutathione (GSH) |
| Hypoxia-Inducible Factor-1α (HIF-1α) |
| Intercellular adhesion molecule-1 (ICAM-1) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Matrix metalloproteinase-9 (MMP-9) |
| Nitric Oxide (NO) |
| This compound |
| This compound hydrochloride |
| Reactive Oxygen Species (ROS) |
| Superoxide dismutase (SOD) |
| Tumor Necrosis Factor-α (TNF-α) |
Studies in Animal Models of Inflammation
This compound has demonstrated notable anti-inflammatory properties in various preclinical animal models. In a rat model of Achilles tendinopathy, topical administration of this compound was found to dose-dependently reduce pain, fibrosis, and inflammatory markers. nih.gov Histological analysis revealed that higher doses of this compound promoted significant healing effects. nih.gov Another study utilizing a rat model of formaldehyde-induced arthritis showed that this compound treatment significantly reduced paw edema. nih.gov Furthermore, in a complete Freund's adjuvant-induced model of rheumatoid arthritis in rats, oral administration of this compound hydrochloride was observed to normalize white blood cell counts, suggesting a potent anti-inflammatory effect. nih.gov The anti-inflammatory action of this compound is also supported by findings that it can downregulate the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) in animal studies. researchgate.net
Derivatives of this compound have also been investigated for their anti-inflammatory potential. Brominated this compound analogs have been shown to inhibit the release of cytokines and chemokines from macrophage cell lines in vitro, without affecting cell viability. researchgate.netplos.org These analogs demonstrated anti-inflammatory activity in both Toll-like receptor (TLR)- and non-TLR-induced in vitro models of inflammation, which mimic septic and sterile inflammation, respectively. plos.org Specifically, they were found to dampen TLR-mediated release of TNF-α and nitric oxide in both human and murine macrophages. plos.org
Table 1: Effects of this compound in Animal Models of Inflammation
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rat model of Achilles tendinopathy | Attenuated pain, fibrosis, and inflammatory indices in a dose-dependent manner. | nih.gov |
| Formaldehyde-induced arthritis in rats | Reduced paw swelling. | nih.gov |
| Complete Freund's adjuvant-induced rheumatoid arthritis in rats | Normalized white blood cell count. | nih.gov |
Neuroprotective Effects in Animal Models
This compound has been shown to exert significant neuroprotective effects across a range of preclinical models of neurological disorders and injury. bohrium.commaastrichtuniversity.nlnih.gov It has demonstrated therapeutic efficacy in animal models of both Parkinson's Disease and Amyotrophic Lateral Sclerosis. bohrium.commaastrichtuniversity.nlnih.gov Furthermore, this compound has been observed to protect oligodendroglia from ischemic and chemical injury. bohrium.commaastrichtuniversity.nlnih.govresearchgate.net
Mechanisms of Action in Models of Neurodegenerative Diseases
The neuroprotective mechanisms of this compound have been explored in models of specific neurodegenerative diseases. In a rotenone-induced rat model of Parkinson's disease, this compound administration was found to counteract the neurotoxic effects of rotenone. nih.govnih.gov Its protective actions in this model were associated with a decrease in the upregulation of pro-inflammatory factors, a reduction in oxidative stress, and diminished α-synuclein expression. nih.govnih.gov Concurrently, this compound treatment led to a significant increase in the levels of antioxidant enzymes. nih.govnih.gov Further mechanistic insights from this model suggest that this compound enhances the mTOR-mediated p70S6K pathway and inhibits apoptosis. nih.gov By preventing rotenone-induced increases in lysosomal degradation, this compound also contributed to a decrease in the aggregation of α-synuclein. nih.gov
For Alzheimer's disease, the neuroprotective potential of this compound is linked to its anticholinesterase activity and its ability to inhibit the inflammatory transcription factor NF-κB. bohrium.commaastrichtuniversity.nlnih.gov These actions are considered beneficial in the context of Alzheimer's pathology.
Impact on Brain Injury in Ischemic Models
This compound has shown promise in mitigating brain injury in preclinical models of ischemia. It has been reported to reduce ischemic brain damage in neonatal rat pups. bohrium.commaastrichtuniversity.nlnih.gov In an in vitro model of ischemia using primary murine fetal cortical neurons exposed to oxygen-glucose deprivation (OGD), this compound demonstrated neuroprotective effects. nih.gov A low concentration of this compound was sufficient to significantly inhibit the neurotoxicity induced by hypoxia. nih.gov The compound also attenuated the production of nitric oxide in cortical neurons following OGD. nih.gov These findings suggest that this compound's neuroprotective effect in ischemic conditions may be mediated through its interference with multiple targets in the excitotoxicity process, including the modulation of intracellular calcium levels and a decrease in nitric oxide production. nih.gov
Blood-Brain Barrier Permeability in Preclinical Contexts
A critical factor for the therapeutic potential of a neuroactive compound is its ability to reach the central nervous system. Studies have confirmed that this compound can effectively cross the blood-brain barrier. bohrium.comresearchgate.netnih.gov Its rate of crossing has been found to be similar to that of agents known for their potent activity within the central nervous system, such as morphine and [Met]enkephalin. nih.gov This characteristic is crucial for its potential application in treating a variety of neurological disorders. bohrium.commaastrichtuniversity.nlnih.govresearchgate.net
Other Preclinical Activities
Antiparasitic Activity in In Vitro Models
This compound has demonstrated significant antiparasitic activity, particularly against the malaria parasite Plasmodium falciparum. In vitro studies have shown that this compound exhibits potent antimalarial effects against both laboratory-adapted (Pf3D7) and clinical isolate (Pf140/SS) strains of P. falciparum. oaji.netresearchgate.netresearchgate.net The 50% inhibitory concentration (IC50) values for this compound were found to be comparable to those of the standard antimalarial drug dihydroartemisinin (B1670584) (DHA). oaji.netresearchgate.netresearchgate.net Furthermore, this compound was able to inhibit the growth of all intra-erythrocytic stages of the parasite, including the ring, trophozoite, and schizont stages. oaji.netresearchgate.net Mechanistically, it has been suggested that this compound's antimalarial activity may involve the inhibition of the papain-like cysteine protease falcipain-2 in P. falciparum. oaji.net Computational studies have also identified this compound as a potential inhibitor of falcipain-2. nih.gov
**Table 2: In Vitro Antimalarial Activity of this compound against *Plasmodium falciparum***
| Parasite Strain | IC50 of this compound (nM/mL) | IC50 of Dihydroartemisinin (DHA) (nM/mL) | Reference |
|---|---|---|---|
| Pf3D7 | 7.68 ± 0.88 | 4.62 ± 0.66 | oaji.netresearchgate.netresearchgate.net |
| Pf140/SS (clinical isolate) | 5.57 ± 0.74 | 4.06 ± 0.60 | oaji.netresearchgate.netresearchgate.net |
Beyond malaria, there are indications of this compound's broader antiparasitic potential, with some studies suggesting possible activity against Leishmania. nih.govoatext.commdpi.com
Anti-fibrotic Mechanisms in Experimental Systems
This compound has demonstrated significant anti-fibrotic properties in various preclinical experimental models, primarily by interfering with key cellular and molecular pathways involved in the pathogenesis of fibrosis. Research has particularly highlighted its effects on pulmonary fibrosis and has also explored its potential in other fibrotic conditions.
Inhibition of Myofibroblast Differentiation
A pivotal process in the development of fibrosis is the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix deposition. Experimental studies have shown that this compound can effectively inhibit this transformation.
In in vitro studies using cultured human lung fibroblasts (HLFs), this compound was found to inhibit the differentiation induced by Transforming Growth Factor-β1 (TGF-β1), a potent pro-fibrotic cytokine. nih.govnih.govresearchgate.net This inhibition is crucial as TGF-β1 is a key mediator in the development of tissue fibrosis. researchgate.net The mechanism behind this inhibition does not appear to involve the canonical Smad signaling pathway, as this compound did not affect TGF-β-induced Smad2 phosphorylation or nuclear accumulation. nih.govresearchgate.net Instead, this compound was observed to inhibit TGF-β-induced stress fiber formation. nih.govnih.govresearchgate.net
Furthermore, this compound has been shown to attenuate the TGF-β-induced expression and nuclear accumulation of Megakaryoblastic Leukemia-1 (MKL1), a co-activator for the Serum Response Factor (SRF). nih.gov Consequently, this compound treatment resulted in a significant decrease in the activation of SRF, a key factor for the expression of smooth muscle α-actin (α-SMA) and other markers of myofibroblast differentiation. nih.govnih.govresearchgate.net
Studies on equine endometrosis, a fibrotic condition of the mare's endometrium, have also suggested that this compound's ability to inhibit myofibroblast differentiation by binding to microtubules could be a potential anti-fibrotic mechanism of action in this context. nih.gov
Modulation of Pro-fibrotic Signaling Pathways
A novel mechanism of action for this compound's anti-fibrotic effects has been identified, involving the activation of Protein Kinase A (PKA). Research has demonstrated that this compound stimulates a rapid and profound activation of PKA specifically in pulmonary fibroblasts. nih.govnih.govresearchgate.net This activation was shown to be mediated through the EP2 prostaglandin (B15479496) E2 receptors. nih.govnih.govresearchgate.net The anti-fibrotic effects of this compound in HLFs were blocked by a PKA inhibitor, confirming the central role of this pathway. nih.govnih.govresearchgate.net
The activation of PKA by this compound appears to be cell-type specific, as it was not observed in human bronchial or alveolar epithelial cells. nih.govnih.govresearchgate.net This specificity suggests a targeted therapeutic potential for pulmonary fibrosis.
Reduction of Collagen Deposition
A hallmark of fibrosis is the excessive accumulation of collagen. This compound has been shown to effectively reduce collagen deposition in experimental settings. In the bleomycin-induced mouse model of pulmonary fibrosis, therapeutic treatment with this compound resulted in a significant attenuation of lung fibrosis, as determined by a reduction in collagen content measured by hydroxyproline (B1673980) assay. nih.gov
In the context of equine endometrosis, in vitro studies on endometrial explants have demonstrated that this compound can inhibit collagen type I (COL1) expression induced by pro-fibrotic enzymes such as elastase and cathepsin G. nih.govmdpi.comnih.govresearchgate.netnih.gov Specifically, this compound was found to reduce the transcription of the collagen type I alpha 2 chain (COL1A2) mRNA and the relative abundance of COL1 protein. mdpi.comnih.gov
In Vivo Anti-fibrotic Efficacy
The anti-fibrotic activity of this compound has been validated in in vivo models. In a well-established mouse model where pulmonary fibrosis is induced by the intratracheal administration of bleomycin, this compound treatment led to a significant reduction in the development of fibrosis. nih.govnih.govresearchgate.netmdpi.com This demonstrates the therapeutic potential of this compound in a living organism.
The following tables summarize the key findings from experimental studies on the anti-fibrotic mechanisms of this compound.
Table 1: In Vitro Anti-fibrotic Effects of this compound
| Experimental System | Key Findings | References |
|---|---|---|
| Cultured Human Lung Fibroblasts (HLFs) | Inhibited TGF-β1-induced differentiation into myofibroblasts. | nih.govnih.govresearchgate.net |
| Inhibited TGF-β-induced stress fiber formation. | nih.govnih.govresearchgate.net | |
| Did not affect TGF-β-induced Smad2 phosphorylation. | nih.govresearchgate.net | |
| Attenuated TGF-β-induced expression and nuclear accumulation of MKL1. | nih.gov | |
| Decreased activation of Serum Response Factor (SRF). | nih.govnih.govresearchgate.net | |
| Stimulated rapid and profound activation of Protein Kinase A (PKA). | nih.govnih.govresearchgate.net | |
| PKA activation mediated through EP2 prostaglandin E2 receptors. | nih.govnih.govresearchgate.net | |
| Equine Endometrial Explants | Inhibited elastase-induced collagen type I (COL1) expression. | mdpi.comnih.gov |
| Inhibited cathepsin G-induced collagen type I (COL1) expression. | nih.gov |
Table 2: In Vivo Anti-fibrotic Effects of this compound
| Experimental Model | Key Findings | References |
|---|---|---|
| Bleomycin-induced pulmonary fibrosis in mice | Significantly attenuated pulmonary fibrosis. | nih.govnih.govresearchgate.netmdpi.com |
Noscapine Derivatives and Analogues: Synthesis and Structure Activity Relationships
Chemical Synthesis Strategies for Noscapine (B1679977) Modification
The chemical architecture of this compound, featuring a phthalide (B148349) ring linked to a tetrahydroisoquinoline unit, offers multiple sites for modification. acs.orgresearchgate.net Strategic alterations to these scaffolds have led to the development of a diverse library of this compound analogues with improved pharmacological profiles. monash.edunih.gov
The isoquinoline (B145761) and phthalide rings are primary targets for synthetic modification to enhance the anticancer properties of this compound. monash.edu A common strategy involves the demethylation of the N-methyl group on the isoquinoline ring to produce N-northis compound, a key intermediate for further derivatization. nih.govacs.org For instance, N-northis compound can be synthesized via a demethylation reaction using reagents like hydrogen peroxide and ferrous sulfate. acs.orgsemanticscholar.org
Modifications on the isoquinoline ring also include the introduction of various substituents. For example, N-aryl methyl pharmacophores have been introduced at the C-9 position of the isoquinoline ring to create novel 9-(N-arylmethylamino) noscapinoids. nih.gov Additionally, halogenation at the 9-position of the isoquinoline ring has been explored, leading to the synthesis of compounds like 9-bromothis compound (B8611422). researchgate.netnih.gov
The phthalide moiety has also been a focus of chemical manipulation. One approach involves the isosteric replacement of the phthalide ring system with an isoindolinone ring system, which introduces a new site for derivatization. monash.edu Another strategy involves replacing the phthalide moiety with different alkynes to create a tetrahydroisoquinoline (THIQ) scaffold, which has shown enhanced antimitotic effects. nih.gov
The synthesis of N-substituted derivatives often begins with the creation of N-northis compound. nih.gov This intermediate can then be reacted with a variety of reagents such as alkyl halides, acid chlorides, isocyanates, and chloroformates to yield N-alkyl, N-acyl, N-carbamoyl, and N-carbamate derivatives, respectively. nih.govmonash.edu A three-component Strecker reaction of the cyclic ether of N-northis compound with different aldehydes in the presence of cyanide has also been employed to synthesize novel N-substituted derivatives. nih.gov
Cyclic ether analogues of this compound represent another important class of derivatives. The synthesis of these analogues can be achieved through the reduction of N-northis compound to its cyclic ether derivative. nih.gov This cyclic ether can then be further functionalized. For example, a novel semi-synthetic cyclic ether fluorinated this compound analog (CEFNA) has been developed and has demonstrated potent antiproliferative activity. nih.gov
Halogenated derivatives of this compound have shown promise as more potent microtubule-interfering agents. nih.govmedicinacomplementar.com.br The synthesis of these analogues typically involves the introduction of halogen atoms, such as bromine, at specific positions on the this compound scaffold. For instance, 9-bromothis compound can be synthesized from natural α-noscapine by modifying reaction conditions. researchgate.net Di-substituted brominated derivatives have also been synthesized to further enhance activity. nih.gov The biosynthesis of halogenated benzylisoquinoline alkaloids has also been demonstrated by feeding modified tyrosine derivatives to engineered yeast strains. pnas.orgsigmaaldrich.com
Amino acid conjugates of this compound have been developed to improve the molecule's therapeutic properties. nih.govacs.org One synthetic approach involves introducing a hydroxymethylene group at the 9-position of this compound, which is then coupled with various amino acids. nih.govacs.org Another strategy focuses on conjugation at the 6-position, which first requires the synthesis of N-northis compound. acs.orgsemanticscholar.org The N-Boc-protected amino acids are then coupled using a coupling agent like TBTU, followed by deprotection. nih.govacs.orgsemanticscholar.org
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how chemical modifications to the this compound structure influence its biological activity, guiding the rational design of more potent and selective anticancer agents. numberanalytics.com
This compound and its derivatives exert their anticancer effects primarily by interacting with microtubules, altering their dynamics and leading to mitotic arrest. numberanalytics.comnih.govnih.gov SAR studies have revealed that specific structural modifications can significantly enhance tubulin binding affinity.
For example, halogenation at the 9-position of the isoquinoline ring has been shown to increase tubulin binding. nih.gov Brominated derivatives, in particular, exhibit higher tubulin binding activity compared to the parent compound. medicinacomplementar.com.br The introduction of an N-aryl methyl pharmacophore at the C-9 position has also been shown to result in a more robust binding affinity with tubulin. nih.gov Molecular modeling studies have further corroborated that certain derivatives, such as N-(3-bromobenzyl) this compound, bind to tubulin with significantly higher affinity than this compound itself. nih.gov
The nature of the substituent at the N-position also influences microtubule interaction. While some N-substituted analogues show improved activity, the N-ethyl cyclic ether this compound analogue has demonstrated notable activity against cancer cell lines. monash.edu
| Derivative Class | Key Structural Modification | Impact on Microtubule Interaction | Reference |
|---|---|---|---|
| 9-Halogenated Derivatives | Introduction of a halogen (e.g., Br, Cl) at the 9-position of the isoquinoline ring. | Increased tubulin binding affinity compared to this compound. | nih.govmedicinacomplementar.com.br |
| 9-(N-arylmethylamino) noscapinoids | Addition of an N-aryl methyl group at the C-9 position. | Improved predicted binding energy and robust binding affinity with tubulin. | nih.gov |
| N-ethyl cyclic ether analogue | Formation of a cyclic ether and N-ethyl substitution. | Demonstrated anti-microtubule activity. | monash.edu |
| Amino Acid Conjugates | Conjugation of amino acids at the 6- or 9-position. | Molecular docking confirmed strong binding to tubulin, particularly for the this compound-tryptophan conjugate. | nih.govacs.org |
The ultimate goal of modifying this compound is to enhance its cellular activity, including its ability to induce cell cycle arrest and apoptosis in cancer cells.
Many potent this compound derivatives effectively arrest the cell cycle in the G2/M phase, which is a hallmark of microtubule-targeting agents. nih.govnih.gov For instance, 9-(N-arylmethylamino) noscapinoids induce G2/M phase arrest, followed by apoptosis. nih.gov Similarly, a cyclic ether fluorinated this compound analog (CEFNA) causes a dose-dependent increase in the G2/M population, preceding apoptosis. nih.gov Interestingly, some novel derivatives have been found to induce S-phase arrest, suggesting an alternative mechanism of action. azregents.edu
The induction of apoptosis is a key measure of the anticancer efficacy of these compounds. Halogenated derivatives, such as 9-Cl-noscapine, have been shown to induce apoptosis at lower concentrations than the parent drug. nih.gov Amino acid conjugates, particularly this compound-tryptophan, have also demonstrated enhanced apoptotic activity compared to this compound. semanticscholar.org This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov
| Derivative | Cellular Activity | IC50 / EC50 Values | Cell Line(s) | Reference |
|---|---|---|---|---|
| 9-(N-arylmethylamino) noscapinoids | Inhibited cellular proliferation, arrested cell cycle in G2/M phase, induced apoptosis. | 3.2 - 32.2 µM | MCF-7, MDA-MB-231 | nih.gov |
| N-ethyl cyclic ether this compound analogue | Inhibited cell proliferation. | EC50: 6.7 µM (PC3), 3.58 µM (MCF-7) | PC3, MCF-7 | monash.edu |
| This compound-phenylalanine conjugate | Inhibited proliferation of mammary carcinoma tumor cells. | IC50: 11.2 µM | 4T1 | acs.orgsemanticscholar.org |
| This compound-tryptophan conjugate | Inhibited proliferation, arrested cell cycle in G1 phase, induced apoptosis. | IC50: 32 µM | A549 | nih.govacs.org |
| Cyclic Ether Fluorinated this compound Analog (CEFNA) | Potent antiproliferative and anticancer activity, induced apoptosis. | Not specified | MCF-7, MDA-MB-231, MCF-7/Adr | nih.gov |
Design and Evaluation of Potent Analogues with Improved Biological Efficacy
The modest anticancer activity of the natural alkaloid this compound has prompted extensive research into the design and synthesis of more potent analogues. monash.edumonash.eduacs.org The primary strategy revolves around modifying specific positions on the this compound scaffold to enhance its interaction with its biological target, tubulin, and thereby improve its antiproliferative efficacy. monash.eduacs.org
Initial efforts in modifying this compound's structure led to the development of second-generation analogues, such as the brominated derivative, 9-bromothis compound (also known as EM011), which showed more potent antiproliferative and proapoptotic activity than the parent compound. nih.govplos.org This success spurred further exploration into di-substituted and other modified versions, often referred to as third-generation noscapinoids. nih.govnih.gov
In silico molecular modeling has become a crucial tool in the rational design of these novel analogues. nih.govnih.gov By predicting how different substitutions will affect the molecule's binding affinity to tubulin, researchers can prioritize the synthesis of the most promising candidates. nih.govplos.org For instance, molecular modeling of α-noscapine derivatives predicted that certain substitutions would yield better docking scores and binding affinities than this compound itself. plos.orgnih.gov
One area of focus has been the modification at the 9-position of the isoquinoline ring. The introduction of a bromine atom at this position to create 9-bromothis compound was a key early development. nih.gov Further modifications at this site, such as introducing amino groups, have also been explored. For example, 9-aminothis compound was found to be a more potent analogue. researchgate.net
Another successful strategy involves the synthesis of di-substituted analogues. Researchers have created derivatives with substitutions at both the 9-position of the isoquinoline ring and the 7-position of the benzofuranone ring system. nih.gov For example, a series of di-substituted bromo-analogs were synthesized and evaluated for their tubulin polymerization and antiproliferative properties. nih.gov The evaluation of these compounds confirmed that they possessed higher tubulin binding activity than this compound. nih.gov
The conjugation of amino acids to the this compound scaffold is another promising design strategy. acs.org Modifications at the C-6 position have been shown to enhance anticancer activity. acs.org In one study, this compound was conjugated with various amino acids, leading to the identification of this compound-phenylalanine and this compound-tryptophan conjugates as highly active compounds against 4T1 breast cancer cells. acs.org These amino acid hybrids demonstrated significantly lower IC₅₀ values compared to the parent this compound. acs.org
The biological evaluation of these newly synthesized analogues is a critical step. Standard assays include measuring their ability to inhibit the proliferation of various cancer cell lines (e.g., breast, prostate, lung) using methods like the MTT assay. acs.orgnih.gov The concentration of the drug that causes 50% inhibition of cell proliferation is determined as the IC₅₀ value, a key indicator of potency. nih.gov Furthermore, the direct interaction with the molecular target is quantified by measuring the equilibrium dissociation constant (Kᴅ) for the binding between the analogue and tubulin. nih.govnih.gov Compounds that show promising cytotoxicity are often further investigated for their effects on the cell cycle and their ability to induce apoptosis (programmed cell death). nih.govplos.orgnih.gov
Table 1: Biological Efficacy of Selected this compound Analogues
| Compound Name | Modification | Tubulin Binding Affinity (Kᴅ, µM) | Antiproliferative Activity (IC₅₀, µM) | Target Cancer Cell Line | Reference |
|---|---|---|---|---|---|
| This compound | Parent Compound | 144 ± 1.0 | 26 / 215.5 | MDA-MB-231 / 4T1 | acs.orgplos.orgnih.gov |
| 9-Bromothis compound (EM011) | Bromination at C-9 | 54 ± 9.1 | Not Specified | Not Specified | plos.org |
| N-(3-bromobenzyl) this compound (6f) | N-alkylation | 38 ± 4.0 | 6.7 - 26.9 | Various | plos.orgnih.gov |
| 9-Br-7-OCONHBn-NOS (4) | Di-substituted (Br at C-9, Carbamate at C-7) | 26 ± 3 | Not Specified | PC-3, MDA-MB-231 | nih.gov |
| 9-Br-7-OAc-NOS (5) | Di-substituted (Br at C-9, Acetate (B1210297) at C-7) | 21 ± 1 | Not Specified | PC-3, MDA-MB-231 | nih.gov |
| This compound-phenylalanine conjugate (6h) | Amino acid conjugation at C-6 | Not Specified | 11.2 | 4T1 | acs.org |
| This compound-tryptophan conjugate (6i) | Amino acid conjugation at C-6 | Not Specified | 16.3 | 4T1 | acs.org |
| Compound 6o | N-Cbz-protected azetidine (B1206935) at C-9' | Not Specified | Not Specified (Superior Activity Noted) | Leukemia, Lymphoma, Lung, Cervical | nih.gov |
Novel Compound Identification and Lead Optimization
The identification of novel compounds and the subsequent optimization of lead candidates are central to developing clinically viable drugs from the this compound scaffold. danaher.com This process begins with a lead compound, which can be this compound itself or one of its more potent first-generation analogues, and aims to systematically refine its chemical structure to improve efficacy, selectivity, and other pharmacological properties. acs.orgdanaher.com
A key strategy for novel compound identification is the creation and screening of compound libraries. nih.gov Researchers synthesize a large and diverse collection of this compound derivatives with modifications at various accessible points on the molecule's isoquinoline and phthalide scaffolds. acs.orgnih.gov For example, a library of fifty-seven this compound derivatives was synthesized and screened against MDA-MB-231 breast cancer cells, which led to the identification of two new derivatives with five-fold and seventeen-fold higher potency than the parent this compound. nih.gov
Structure-activity relationship (SAR) studies are the cornerstone of lead optimization. monash.edu By synthesizing a series of related analogues and evaluating their biological activity, researchers can deduce which chemical features are essential for potency and which can be modified. nih.gov For example, studies on N-substituted this compound analogues revealed that introducing N-Boc-protected cycloalkyl or alkyl groups at the 9'-position resulted in higher inhibitory activity against hematological cancer cell lines, indicating the importance of the N-Boc group for biological activity. nih.gov Similarly, the development of this compound-amino acid conjugates showed that the phthalide moiety plays an important role in the anticancer properties of these compounds. acs.org
Lead optimization also involves enhancing the "drug-like" properties of a compound. nih.gov One approach is to increase the three-dimensional character of the molecule by introducing more sp³-hybridized carbons, which can improve properties like water solubility. nih.gov A strategy utilizing photoredox/nickel dual-catalytic coupling has been employed to functionalize this compound with diverse alkyl and cycloalkyl groups, enhancing its sp³ character and leading to the identification of a potent new lead compound, 6o. nih.govacs.org
The process is iterative, often described as a design-synthesize-test cycle. danaher.com Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) models are used to design and prioritize new structures. nih.govresearchgate.net These are then chemically synthesized and tested in cellular and biochemical assays. nih.govmonash.edu The results of these tests feed back into the design phase, informing the next round of structural modifications. monash.edu This cycle continues, progressively refining the lead compound's profile. Through these systematic efforts, researchers aim to develop optimized this compound analogues that possess significantly enhanced therapeutic potential compared to the original natural product. acs.org
Preclinical Pharmacokinetics and Pharmacodynamics
Absorption and Distribution Studies in Animal Models
Preclinical pharmacokinetic studies in animal models, primarily mice and rats, have investigated the absorption and distribution of noscapine (B1679977). Following oral administration in mice at doses ranging from 75 to 300 mg/kg, this compound is absorbed quickly, with peak plasma concentrations (Tmax) typically occurring within 2 hours. cabidigitallibrary.org The mean oral bioavailability in mice has been reported to be around 30-32% across this dose range. cabidigitallibrary.orgresearchgate.net After intravenous administration of a 10 mg/kg bolus in mice, mean plasma concentrations of 7.88 µg/mL were observed at 5 minutes, declining to undetectable levels by 4 hours. researchgate.netnih.gov
This compound is reported to be widely and rapidly distributed at all tested doses in mice. cabidigitallibrary.org Studies have also indicated that this compound can cross the blood-brain barrier in various preclinical investigations, suggesting potential for applications in central nervous system-related conditions, including glioblastoma. innovareacademics.innih.gov High concentrations of this compound have been observed in various organs, including the liver, spleen, kidney, lung, and brain, after intravenous administration in rats. researchgate.net This wide distribution is consistent with its lipophilic nature (LogP ~2.6). researchgate.netnih.gov
Below is a table summarizing key preclinical pharmacokinetic parameters of this compound in mice following different administration routes:
| Parameter | Intravenous (10 mg/kg) Mice | Oral (75 mg/kg) Mice | Oral (150 mg/kg) Mice | Oral (300 mg/kg) Mice |
| Mean Plasma Cmax (µg/mL) | 7.88 (at 5 min) researchgate.netnih.gov | 12.74 researchgate.netnih.gov | 23.24 researchgate.netnih.gov | 46.73 researchgate.netnih.gov |
| Tmax (h) | - | 1.12 researchgate.netnih.gov | 1.50 researchgate.netnih.gov | 0.46 researchgate.netnih.gov |
| Mean AUC (h*µg/mL) | - | 53.42 researchgate.netnih.gov | 64.08 researchgate.netnih.gov | 198.35 researchgate.netnih.gov |
| Mean Total Body Clearance (L/h) | 4.78 researchgate.netnih.gov | - | - | - |
| Mean Volume of Distribution (Vd) (L) | 5.05 researchgate.netnih.gov | - | - | - |
| Oral Bioavailability (%) | - | ~31.5 researchgate.netresearchgate.net | ~31.5 researchgate.netresearchgate.net | ~31.5 researchgate.netresearchgate.net |
| Time to undetectable plasma levels (h) | 4 researchgate.netnih.govmdpi.com | - | - | - |
Note: Data compiled from cited preclinical studies in mice.
Metabolism and Elimination Pathways in Preclinical Systems
This compound undergoes rapid metabolism, which contributes to its relatively short half-life of less than 2 hours in mice. researchgate.netnih.gov This extensive biotransformation can impact the translation of its efficacy from preclinical models to humans. researchgate.netnih.gov
In mice, this compound metabolism has been shown to result in the formation of at least 20 or more metabolites, including a reactive intermediate that undergoes conjugation with glutathione (B108866). nih.gov Several enzymes are involved in the biotransformation of this compound, including various cytochrome P450 (CYP) enzymes (such as 1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5), UGTs (2B7, 1A1, 1A3, and 1A9), and flavin monooxygenases (FMOs). nih.gov The main metabolites of this compound include cotarnine, hydrocotarnine, and meconine, which are formed through the cleavage of the C-C bond between the isoquinoline (B145761) and phthalide (B148349) groups. pnas.org
This compound is eliminated relatively quickly in preclinical models. Following intravenous administration in mice, plasma levels become undetectable within 4 hours. researchgate.netnih.govmdpi.com this compound is also reported to recirculate enterohepatically. nih.govnih.gov
Pharmacodynamic Markers and Cellular Responses in Animal Models
Preclinical pharmacodynamic studies in animal models have focused on evaluating this compound's effects at the cellular and molecular levels, particularly in the context of its potential anticancer activity. This compound is known to bind stoichiometrically to tubulin, which is a key component of microtubules. pnas.orgoncotarget.com This binding alters tubulin conformation and affects microtubule assembly dynamics. pnas.orgoncotarget.commdpi.com
Unlike some other microtubule-targeting agents, this compound does not significantly alter the total intracellular tubulin polymer mass or cause severe damage to microtubules. nih.govresearchgate.netmdpi.com Instead, it works by making minor changes in the accumulation and dynamics of microtubules, which are essential for the formation of mitotic spindles during cell proliferation. nih.govnih.gov
Key pharmacodynamic effects observed in preclinical animal models and in vitro studies include:
Cell Cycle Arrest: this compound causes cell cycle arrest, primarily in the G2/M phase, in various cancer cell lines. nih.govpnas.orgunar.ac.idresearchgate.net This arrest is a consequence of its interference with microtubule dynamics and the formation of functional mitotic spindles. nih.govpnas.orgunar.ac.id
Apoptosis Induction: this compound induces apoptosis (programmed cell death) in a variety of cancer cell types in vitro and in animal models. cabidigitallibrary.orgmdpi.commdpi.comunar.ac.idresearchgate.netaacrjournals.orgnih.gov This apoptotic effect is a critical mechanism contributing to its antitumor activity. mdpi.comunar.ac.idresearchgate.netnih.gov Studies have shown DNA fragmentation and the formation of apoptotic bodies following this compound treatment in animal models. mdpi.comnih.gov
Tumor Growth Inhibition: Preclinical studies in various animal models, including mice bearing human tumor xenografts, have demonstrated that this compound can inhibit tumor growth. cabidigitallibrary.orgmdpi.commdpi.comaacrjournals.orgnih.govnih.gov This has been observed in models of breast cancer, lung cancer, ovarian cancer, brain cancer, prostate cancer, leukemia, lymphoma, melanoma, and colon cancer. cabidigitallibrary.orgmdpi.comaacrjournals.orgnih.govnih.gov
Modulation of Signaling Pathways: this compound has been shown to modulate various cellular signaling pathways involved in cancer progression. For example, it can sensitize leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway. aacrjournals.org It has also been reported to activate the PI3K/mTOR signaling pathway and reduce PTEN expression in certain colon cancer cells. mdpi.com this compound can inhibit HIF-1α, leading to reduced VEGF expression, which is relevant to angiogenesis. mdpi.com It also exhibits anti-inflammatory properties by reducing proinflammatory factors. mdpi.commdpi.com
Formulation Strategies for Preclinical Delivery and Enhanced Bioavailability (e.g., Nanoparticle Encapsulation for Research)
The relatively poor oral bioavailability and rapid metabolism of this compound in preclinical models necessitate the administration of high doses to achieve optimal therapeutic benefits, which can limit its translational potential. researchgate.netnih.govnih.gov To overcome these limitations and enhance its delivery and bioavailability in preclinical research, various formulation strategies have been explored.
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles has emerged as a promising approach to improve its plasma exposure, protect it from enzymatic degradation and efflux, and enable targeted delivery. nih.govnih.govplos.orgijcce.ac.ir Studies have investigated the use of different types of nanoparticles, including human serum albumin nanoparticles plos.org and uPAR-targeted nanoparticles nih.gov. Nanoparticle encapsulation can lead to enhanced intracellular accumulation of this compound and stronger inhibitory effects on cancer cell growth compared to the free drug. nih.gov For oral administration, functionalizing nanoparticles with ligands like mannose can potentially enhance systemic exposure through intestinal lymphatic absorption. nih.govplos.org
Self-Emulsifying Drug Delivery Systems (SEDDS): Self-emulsifying solid dispersions (SESDs) and self-microemulsifying liquid dispersions (SMEDDs) have been developed to enhance the oral bioavailability of this compound. nih.govplos.org These formulations can improve the dissolution and absorption of the lipophilic compound. nih.govplos.org Mannosylated SESDs have shown enhanced bioavailability compared to non-mannosylated formulations in preclinical rat studies. plos.org
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin, has been explored to enhance the solubility and dissolution properties of this compound, potentially leading to improved bioavailability. researchgate.net
Sustained Release Formulations: Sustained release formulations, such as those developed using hot melt extrusion with polymers and pH modifiers, have been investigated to maintain plasma this compound levels for a prolonged period, which could be beneficial for chemo-sensitization. nsf.gov These formulations aim to achieve pH-independent drug release. nsf.gov
Co-solvent Approaches: Using co-solvent systems has also been explored to enhance the solubility and permeability of this compound hydrochloride hydrate. researchgate.net
These preclinical formulation efforts aim to optimize the delivery of this compound to improve its pharmacokinetic profile and enhance its therapeutic efficacy in animal models.
Drug-Drug Interactions and Enzyme Induction in Preclinical Investigations
Preclinical investigations have also started to explore potential drug-drug interactions involving this compound, particularly concerning its effects on drug-metabolizing enzymes.
This compound is metabolized by several cytochrome P450 (CYP) enzymes. nih.gov It appears that this compound may also inhibit or inactivate CYP enzymes, which could lead to drug-drug interactions when combined with other drugs that are substrates for these enzymes. nih.gov Studies using human liver microsomes have indicated that this compound is not a potent inhibitor of major CYP enzymes (IC50 > 1 µM). nih.govnih.gov However, one study suggested that this compound was shown to inhibit the hydroxylation of (S)-warfarin by inhibiting CYP2C9 through the formation of a reactive metabolite. nih.gov
Repeated oral dosing of this compound in preclinical models has shown lower exposure (Cmax and AUClast) over time compared to single dosing. nih.govnih.gov This decrease in exposure may be attributed to potential enzyme induction leading to the rapid clearance of this compound. nih.govnih.gov This observation suggests that this compound might induce enzymes responsible for its own metabolism, which could have implications for its pharmacokinetics upon repeated administration and potentially affect the efficacy of co-administered drugs. nih.govnih.gov Further strategic evaluation of this compound's metabolism is emphasized to fully understand its potential for enzyme induction and its impact on co-administered therapies. nih.govnih.gov
This compound is a naturally occurring phthalide isoquinoline alkaloid isolated from the opium poppy, Papaver somniferum. oncotarget.comresearchgate.netcsic.es It has been historically used as an antitussive agent. researchgate.netdovepress.comresearchgate.net Research has also explored its potential as an antitumor agent, focusing on its interaction with tubulin and its effects on cellular processes like cell cycle progression and apoptosis. researchgate.netdovepress.comresearchgate.netpnas.orgnih.gov Studying the mechanisms by which this compound exerts its biological effects involves a variety of research methodologies and analytical techniques.
Research Methodologies and Analytical Techniques
Animal Model Development and Evaluation for Preclinical Efficacy
Preclinical efficacy studies involving noscapine (B1679977) frequently utilize animal models, particularly rodent models, to assess its potential therapeutic effects, primarily in the context of cancer research. These models aim to mimic aspects of human disease, allowing for the evaluation of this compound's impact on tumor growth, metastasis, and other relevant parameters.
Studies have employed xenograft models, where human cancer cells are implanted into immunocompromised mice, to evaluate the antitumor activity of this compound. For instance, the H460 human non-small cell lung cancer (NSCLC) xenograft model in athymic Nu/nu mice has been used to investigate the in vivo effects of this compound. In this model, oral administration of this compound at doses ranging from 300 to 550 mg/kg/day demonstrated a dose-dependent reduction in tumor volume. nih.gov Specifically, doses of 300, 450, and 550 mg/kg/day resulted in 49%, 65%, and 86% reduction in tumor volumes, respectively, compared to controls. nih.gov
Another study utilized the MDA-MB-231 xenograft model in nude mice to assess this compound's efficacy against triple-negative breast cancer. plos.org Oral administration of this compound at 550 mg/kg showed a higher reduction in tumor volume in this model compared to lower doses. plos.org Research using approximately 36 µM of this compound has shown inhibition of breast cancer cell multiplication. mdpi.com
Animal models have also been instrumental in studying the mechanisms underlying this compound's effects. In the H460 xenograft model, this compound-dependent suppression of tumor growth involved the upregulation of pro-apoptotic proteins like PARP and Bax, and caspase-3, while repressing anti-apoptotic Bcl2 expression. nih.gov An increase in the Bax/Bcl2 ratio suggested the involvement of mitochondrial-mediated apoptotic processes. nih.gov
Furthermore, animal models have been used to evaluate enhanced drug delivery systems for this compound. For example, studies in Sprague-Dawley rats and chemorefractory lung tumor Nu/Nu mice have investigated the pharmacokinetics and antitumor efficacy of mannosylated self-emulsifying solid dispersions of this compound. plos.orgnih.gov In a lung tumor model, mannosylated this compound microparticles enhanced the activity of cisplatin (B142131). nih.gov
Animal models are also crucial for pharmacokinetic studies to understand how this compound is absorbed, distributed, metabolized, and excreted in a living system. Studies in mice have investigated this compound pharmacokinetics following intravenous and oral administration. researchgate.netnih.gov These studies help determine parameters such as plasma concentration over time, clearance, and bioavailability. researchgate.netnih.gov
Table 1 summarizes some findings from preclinical efficacy studies using animal models:
| Animal Model Used | Cancer Type Studied | This compound Administration | Key Finding | Source |
| Athymic Nu/nu mice (H460 xenograft) | Non-Small Cell Lung Cancer | Oral | Dose-dependent reduction in tumor volume (49-86% at 300-550 mg/kg/day). | nih.gov |
| Nude mice (MDA-MB-231 xenograft) | Triple-Negative Breast Cancer | Oral | Higher tumor volume reduction at 550 mg/kg compared to lower doses. | plos.org |
| Murine model (4T1 mammary carcinoma) | Mammary Carcinoma | Intraperitoneal | This compound-tryptophan conjugate inhibited tumor growth more effectively than this compound. acs.org | acs.org |
| Nu/Nu mouse model (lung tumor) | Lung Tumor (chemorefractory) | Oral | Mannosylated this compound microparticles enhanced cisplatin activity. | nih.gov |
Chromatographic and Spectroscopic Methods for this compound and Derivative Analysis in Research Samples
Accurate quantification and identification of this compound and its derivatives in various research samples, including biological fluids and complex matrices, are essential for preclinical studies, pharmacokinetic analysis, and quality control. Chromatographic and spectroscopic methods are widely employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a common technique used for the determination of this compound. nih.govscholarsresearchlibrary.comsielc.comresearchgate.netingentaconnect.comnih.govresearchgate.netjasco-global.com RP-HPLC methods with UV detection are frequently reported. For instance, a validated RP-HPLC method for determining this compound and its degradation impurity, papaverine, utilizes a C18 column with a mobile phase of 1-octane sulfonic acid buffer and acetonitrile (B52724), detected at 260 nm. scholarsresearchlibrary.comresearchgate.net Another RP-HPLC method for this compound and methoxyphenamine (B1676417) in human plasma uses a C18 column with a mobile phase of acetonitrile-water containing SDS and NaH2PO4, detected at 215 nm for this compound. ingentaconnect.com A rapid and simple HPLC/UV method for quantifying this compound in mouse plasma for pharmacokinetic studies employed a reversed-phase C8 column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) detected at 232 nm. researchgate.netnih.gov This method showed linearity between 390 and 50,000 ng/ml with approximately 80% recovery from plasma. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer high sensitivity and specificity for this compound analysis, particularly in complex biological matrices and for the identification of metabolites and impurities. wikipedia.orgresearchgate.netnih.govnih.govcapes.gov.brnih.govresearchgate.net LC-MS based metabolomics has been employed to study the metabolism of this compound. nih.gov A stability-indicating HPLC method coupled with 2D-LC-MS has been developed and validated for this compound in the presence of process impurities and degradation products. researchgate.net This method utilized a C18 column with gradient elution and characterized nine potential degradation products using 2D-LC-MS/MS in ESI ionization mode. researchgate.net UPLC-MS/MS methods have been used to quantify this compound in poppy seeds, with a reported limit of quantitation of 3.6 mg/kg. nih.gov LC-MS/MS has also been used for the simultaneous quantification of opiates, including this compound, in urine samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the analysis of this compound, particularly in forensic analysis and for the detection of this compound and its metabolites in biological samples like urine. wikipedia.orgshimadzu.comresearchgate.netnih.govfarmaciajournal.com GC-MS has been used to identify this compound in illicit heroin samples. farmaciajournal.comgavinpublishers.com It has also been applied to detect and characterize this compound metabolites in human urine, suggesting their potential as markers for opium and illicit heroin use. researchgate.netnih.gov
Spectroscopic methods, such as UV-Visible spectroscopy and fluorescence spectroscopy, are also utilized in this compound research, often to study its interactions with other molecules like proteins or DNA. asiapharmaceutics.infoacs.orgnih.govnih.govresearchgate.netacs.orgresearchgate.net UV-Visible spectroscopy can be used for the analytical determination of this compound hydrochloride, with a wavelength of maximum absorption typically found around 312 nm. asiapharmaceutics.inforesearchgate.net This technique has been used to assess the linearity of this compound hydrochloride across different concentrations. asiapharmaceutics.info UV-Visible spectroscopy is also important for analyzing drug-protein interactions, where changes in absorbance can indicate binding. acs.orgnih.gov Fluorescence spectroscopy can provide further insights into the interaction mechanisms of this compound with biological molecules. nih.govacs.orgresearchgate.net
Table 2 summarizes some of the chromatographic and spectroscopic methods used for this compound analysis:
| Method | Application Area | Key Features / Findings | Source |
| RP-HPLC (UV detection) | Determination in bulk drug, dosage forms, plasma | Various mobile phases (e.g., buffer/acetonitrile), C18 or C8 columns, detection at 232, 260, or 310 nm. Linearity and recovery reported. | researchgate.netnih.govscholarsresearchlibrary.comsielc.comresearchgate.netingentaconnect.comnih.govjasco-global.com |
| LC-MS / UPLC-MS/MS | Analysis in biological fluids, impurity profiling, metabolite identification, poppy seeds | High sensitivity and specificity, suitable for complex matrices, characterization of degradation products. | wikipedia.orgresearchgate.netnih.govnih.govcapes.gov.brnih.govresearchgate.net |
| GC-MS | Forensic analysis, detection in urine, metabolite characterization | Used for identification in illicit samples and detection of metabolites as markers. | wikipedia.orgshimadzu.comresearchgate.netnih.govfarmaciajournal.com |
| UV-Visible Spectroscopy | Analytical determination, drug-protein/DNA interaction studies | Determination of λmax (e.g., 312 nm), assessment of linearity, indication of molecular interactions. | asiapharmaceutics.infoacs.orgnih.govnih.govresearchgate.netacs.org |
| Fluorescence Spectroscopy | Drug-protein/DNA interaction studies | Provides insights into binding mechanisms and molecular interactions. | nih.govacs.orgresearchgate.net |
Q & A
Q. What experimental models are standard for evaluating noscapine’s anti-cancer activity?
this compound’s anti-cancer effects are typically studied using in vitro hepatocellular carcinoma (HCC) cell lines (e.g., HepG2 and Huh7) with MTT assays to determine dose-dependent cytotoxicity (IC50 values: ~50–75 μM) . In vivo validation often employs xenograft models, where tumor volume/weight reductions are measured alongside safety parameters like body weight stability (e.g., doses up to 300 mg/kg in mice showed no toxicity) . Normal cell controls (e.g., hepatic L02 cells) ensure specificity.
Q. How is apoptosis induction by this compound methodologically assessed?
Apoptosis is quantified via flow cytometry using Annexin V/PI staining to distinguish early/late apoptotic cells. Caspase-3/7 activity assays and TUNEL staining (for DNA fragmentation) in both in vitro and in vivo models are critical. For example, this compound increased caspase-3 activity in HCC cells by 2.5-fold compared to controls .
Q. What are key considerations for designing dose-response studies?
Use a broad concentration range (e.g., 1–1000 μM) to capture threshold effects and calculate IC50. Include time-course analyses (e.g., 24–72 hours) to assess temporal dynamics. Normalize data to vehicle-treated controls and validate with multiple cell lines to rule out cell-specific biases .
Advanced Research Questions
Q. How can metabolomics resolve this compound’s bioactivation pathways?
Ultra-performance liquid chromatography coupled with QTOF mass spectrometry (UPLC-ESI-QTOFMS) identifies phase I metabolites. Multivariate analysis (e.g., OPLS) filters noise, highlighting metabolites like methylenedioxy-cleaved derivatives. MS/MS fragmentation patterns (e.g., m/z 220 → 208) and kinetic plots distinguish metabolic products .
Q. What computational methods optimize this compound’s drug delivery systems?
Artificial Neural Network (ANN) modeling predicts nanoparticle entrapment efficiency by analyzing variables like polymer concentration and solvent ratios. For example, ANN-based 3D graphs in MATLAB® correlate input parameters (e.g., chloroform:methanol ratios) with outputs like UV-measured drug loading (291 nm) .
Q. How do enzyme inhibition studies inform this compound’s drug interaction risks?
Time-dependent CYP2C9 inhibition is assessed via preincubation with pooled human liver microsomes (HLM). Residual enzyme activity is measured using probe substrates (e.g., S-warfarin). Nonlinear regression calculates inactivation constants (e.g., KI = 15.2 μM, kinact = 0.03 min⁻¹), indicating moderate CYP2C9 inhibition potential .
Q. What strategies address efficacy discrepancies across cancer types?
Comparative studies using standardized protocols (e.g., matched dosing, exposure times) and controls for variables like metabolic enzyme expression (e.g., CYP3A4/2C9). For instance, this compound’s IC50 in HCC (50–75 μM) differs from ovarian cancer (25 μM), suggesting tissue-specific bioavailability or resistance mechanisms .
Q. How is microtubule stabilization validated as a mechanistic pathway?
Tubulin polymerization assays measure polymerization rates via turbidity (OD 350 nm). Electron microscopy visualizes microtubule ultrastructure, while comparative studies with taxanes (known stabilizers) confirm kinetic stabilization (e.g., prolonged metaphase arrest) without altering polymerization extent .
Data Contradiction Analysis
Q. How to reconcile variable IC50 values in different cancer models?
Discrepancies may arise from cell-specific factors like efflux pump expression (e.g., P-gp) or metabolic enzyme variability. Standardize assays using identical incubation times, serum conditions, and passage numbers. Cross-validate with orthogonal methods (e.g., ATP-based viability assays) .
Q. Why do some studies report negligible toxicity while others note off-target effects?
Toxicity profiles depend on model systems (e.g., immortalized vs. primary cells) and exposure routes. In vivo studies must monitor organ-specific histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity). Dose-escalation designs (e.g., 75–300 mg/kg) identify safety thresholds .
Q. Methodological Recommendations
- Metabolic Studies : Combine in vitro microsomal incubations with in silico metabolite prediction tools (e.g., Meteor Nexus®) .
- Nanoparticle Optimization : Use Box-Behnken experimental designs with ANN validation to reduce trial numbers .
- Enzyme Kinetics : Include negative controls (e.g., heat-inactivated microsomes) to distinguish non-enzymatic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
